molecular formula C11H14O5 B1367510 4-Methoxy-2-(2-methoxyethoxy)benzoic acid CAS No. 87359-71-5

4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Cat. No.: B1367510
CAS No.: 87359-71-5
M. Wt: 226.23 g/mol
InChI Key: FDLGCDVIMKHWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2-(2-methoxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(2-methoxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-5-6-16-10-7-8(15-2)3-4-9(10)11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLGCDVIMKHWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541188
Record name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87359-71-5
Record name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87359-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and application of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS 87359-71-5).

High-Value Scaffold for Physicochemical Optimization in Drug Discovery

Executive Summary

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a specialized aromatic building block utilized primarily in the optimization of lead compounds for kinase inhibition and targeted protein degradation (PROTACs). Distinguished by its 2-methoxyethoxy side chain, this moiety serves as a "mini-PEG" motif, strategically lowering lipophilicity (LogP) and enhancing metabolic stability compared to traditional alkyl-substituted benzoic acids.

This guide provides a comprehensive technical analysis of the compound’s properties, validated synthesis protocols, and its role as a solubility-modulating pharmacophore.

Chemical Identity & Structural Analysis

PropertySpecification
Chemical Name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
CAS Number 87359-71-5
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
MDL Number MFCD14649660
Smiles COCCOC1=C(C(=O)O)C=CC(OC)=C1
Appearance White to off-white crystalline powder
Structural Pharmacophore Analysis

The molecule functions as a tris-functionalized scaffold :

  • Carboxylic Acid (C1): The primary reactive handle for amide coupling (e.g., forming benzamides) or esterification.

  • Methoxyethoxy Tail (C2): A solubilizing ether chain. The oxygen atoms act as weak hydrogen bond acceptors, disrupting the crystal lattice and improving aqueous solubility relative to a propyl or butyl chain.

  • Methoxy Group (C4): An electron-donating group (EDG) that increases electron density on the aromatic ring, influencing the pKa of the acid and the electronics of any resulting amide.

Physicochemical Profile

Understanding the solution-phase behavior of this intermediate is critical for predicting the ADME properties of the final drug candidate.

ParameterValue (Predicted/Exp)Significance in Drug Design
pKa (Acid) ~4.1 – 4.3Comparable to benzoic acid (4.2). The ortho-alkoxy group stabilizes the carboxylate via inductive effects, slightly offsetting the electron-donating effect of the para-methoxy group.
LogP 1.48 ± 0.3Moderate lipophilicity. The glycol ether chain reduces LogP by ~0.5 units compared to a propyl chain, aiding in "Lipinski Rule of 5" compliance.
PSA (Polar Surface Area) ~64 ŲIndicates good membrane permeability potential.
Solubility Soluble in DMSO, MeOH, DMFHigh solubility in polar organic solvents facilitates efficient coupling reactions.

Synthesis & Manufacturing Protocol

While commercially available, in-house synthesis allows for isotopic labeling or derivative creation. The following protocol is optimized for yield and purity, avoiding the formation of ester byproducts.

Reaction Pathway

The synthesis relies on the selective O-alkylation of 4-methoxysalicylic acid. The difference in nucleophilicity between the phenol (-OH) and the carboxylate (-COOH) is exploited using controlled basic conditions.

Synthesis cluster_conditions Critical Control Points Start 4-Methoxysalicylic Acid (2-Hydroxy-4-methoxybenzoic acid) Intermediate Transition State (Phenolate Ion) Start->Intermediate K2CO3, DMF 60°C, 1h Reagent 1-Bromo-2-methoxyethane (or 2-Methoxyethyl tosylate) Reagent->Intermediate Product 4-Methoxy-2-(2-methoxyethoxy) benzoic acid Intermediate->Product SN2 Alkylation 4-6h Control1 Temp < 80°C (Avoid esterification)

Figure 1: Selective O-alkylation pathway utilizing mild base to favor phenolic alkylation over ester formation.

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 4-methoxysalicylic acid (1.0 eq) and DMF (10 vol).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.5 eq) finely ground. Stir at room temperature for 30 minutes to generate the phenolate and carboxylate dianion.

  • Alkylation: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq).

    • Note: Use of the bromide is preferred over the chloride for faster kinetics at lower temperatures.

  • Reaction: Heat to 60°C for 6–8 hours. Monitor by HPLC/TLC.

    • Checkpoint: If esterification (alkylation of the carboxylic acid) is observed, hydrolyze the crude mixture with LiOH/THF/Water to recover the free acid.

  • Workup: Cool to RT. Pour into ice water. Acidify to pH 3 with 1N HCl. The product may precipitate; if not, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH gradient).

Applications in Drug Discovery

This building block is frequently cited in patent literature for its utility in Fragment-Based Drug Design (FBDD) and PROTAC development.

A. Kinase Inhibitor Optimization

In kinase inhibitors (e.g., EGFR or Src family), the "tail" region extending into the solvent-exposed area of the ATP binding pocket is crucial for ADME.

  • Mechanism: Replacing a hydrophobic phenyl ring or alkyl chain with the 2-(2-methoxyethoxy)phenyl motif increases water solubility without sacrificing binding affinity.

  • Example Class: Analogous structures are found in next-generation inhibitors where high lipophilicity causes metabolic liability.

B. PROTAC Linker Design

The compound serves as a "cap" for E3 ligase ligands (e.g., VHL or Cereblon binders).

  • Function: The carboxylic acid allows attachment to the PROTAC linker, while the methoxyethoxy group prevents non-specific protein binding and improves the "linkerology" profile by mimicking PEG chains.

Applications cluster_uses Key Applications Compound 4-Methoxy-2-(2-methoxyethoxy) benzoic acid Use1 Solubility Tail (Kinase Inhibitors) Compound->Use1 Reduces LogP Use2 PROTAC Ligand Cap (E3 Ligase Recruitment) Compound->Use2 Mini-PEG Effect Use3 Bioisostere (Replacing Dimethoxybenzoic acid) Compound->Use3 Metabolic Stability

Figure 2: Functional utility of the scaffold in modern medicinal chemistry campaigns.

Analytical Characterization (Quality Control)

To ensure the integrity of the building block before use in synthesis, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz) Expectations:
  • Carboxylic Acid: Broad singlet at δ 12.0–13.0 ppm (1H).

  • Aromatic Ring:

    • Doublet (~δ 7.7 ppm, J=8.5 Hz) corresponding to H-6 (ortho to acid).

    • Singlet (~δ 6.6 ppm) corresponding to H-3 (ortho to alkoxy groups).

    • Doublet of doublets (~δ 6.5 ppm) corresponding to H-5.

  • Side Chain:

    • Triplet (~δ 4.1 ppm, 2H) for -O-CH 2-CH2-.

    • Triplet (~δ 3.6 ppm, 2H) for -O-CH2-CH 2-.

    • Singlet (~δ 3.3 ppm, 3H) for terminal -OCH3.

  • Aromatic Methoxy: Singlet (~δ 3.8 ppm, 3H) for 4-OCH3.

References

  • PubChem . Compound Summary: Benzoic acid derivatives. National Library of Medicine. Available at: [Link]

  • Accela ChemBio . Catalog Entry: CAS 87359-71-5.[1][2][3][4][5][6][7] Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the H₂ receptor antagonist Ranitidine. Its molecular structure, featuring a benzoic acid core with precisely positioned ether functionalities, necessitates a well-designed synthetic strategy to ensure high purity and yield. This guide provides a comprehensive overview of a robust and logical synthesis pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development.

The synthesis is logically approached in two principal stages:

  • Formation of the core intermediate: Synthesis of 2-hydroxy-4-methoxybenzoic acid.

  • Functionalization via etherification: Introduction of the 2-methoxyethoxy side chain through a Williamson ether synthesis.

This document will elucidate each stage with a focus on the causal relationships behind experimental choices, ensuring a thorough understanding of the synthetic process.

Stage 1: Synthesis of the Precursor, 2-hydroxy-4-methoxybenzoic acid

The initial objective is the preparation of the foundational aromatic carboxylic acid, 2-hydroxy-4-methoxybenzoic acid. A common and economically viable route commences with resorcinol, a readily available dihydroxybenzene. This stage involves two key chemical transformations: carboxylation followed by regioselective methylation.

Step 1.1: Carboxylation of Resorcinol via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established industrial process for the ortho-carboxylation of phenols.[1][2] In this reaction, a phenoxide ion, being more susceptible to electrophilic attack than the corresponding phenol, reacts with carbon dioxide, a weak electrophile.[2] The choice of the alkali metal cation can influence the regioselectivity of the carboxylation.

The reaction of resorcinol with an alkali metal bicarbonate in a carbon dioxide atmosphere leads to the formation of 2,4-dihydroxybenzoic acid.[3]

Experimental Protocol: Synthesis of 2,4-dihydroxybenzoic acid

  • In a suitable reaction vessel, combine resorcinol with a mixture of sodium bicarbonate and potassium bicarbonate. The use of a mixed alkali system can improve the yield and selectivity.[3]

  • Heat the mixture in a carbon dioxide atmosphere to a temperature range of 80-140 °C.[3]

  • Maintain the reaction under these conditions for a specified duration, monitoring the progress by a suitable analytical method such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,4-dihydroxybenzoic acid.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 1.2: Regioselective Methylation of 2,4-dihydroxybenzoic acid

With 2,4-dihydroxybenzoic acid in hand, the next critical step is the selective methylation of the hydroxyl group at the 4-position. The hydroxyl group at the 2-position is sterically hindered and can participate in intramolecular hydrogen bonding with the adjacent carboxylic acid group, which can reduce its nucleophilicity. This inherent difference in reactivity allows for regioselective alkylation at the 4-position under carefully controlled conditions. To avoid the esterification of the carboxylic acid, it is often advantageous to first protect it as a methyl ester.

Experimental Protocol: Synthesis of 2-hydroxy-4-methoxybenzoic acid

  • Esterification of 2,4-dihydroxybenzoic acid: The carboxylic acid is first converted to its methyl ester, methyl 2,4-dihydroxybenzoate, by reacting it with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Regioselective Methylation: The resulting methyl 2,4-dihydroxybenzoate is then subjected to methylation. In a suitable solvent such as dry acetone or dimethylformamide (DMF), the ester is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base like potassium carbonate. The reaction is typically carried out at a controlled temperature to favor mono-methylation at the more reactive 4-hydroxyl group.

  • Hydrolysis: Following the successful methylation to form methyl 2-hydroxy-4-methoxybenzoate, the ester is hydrolyzed back to the carboxylic acid. This is achieved by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid to precipitate the desired 2-hydroxy-4-methoxybenzoic acid.[3]

  • The final product is isolated by filtration, washed, and dried.

Stage 2: Williamson Ether Synthesis to Yield 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

The final stage of the synthesis involves the introduction of the 2-methoxyethoxy side chain onto the 2-hydroxyl group of 2-hydroxy-4-methoxybenzoic acid. The Williamson ether synthesis is the method of choice for this transformation.[4][5] This reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[4]

To prevent the carboxylic acid group from interfering with the reaction (acting as a competing nucleophile or being deprotonated by the base), it is prudent to protect it as an ester, typically a methyl ester, prior to the etherification.

Step 2.1: Esterification of 2-hydroxy-4-methoxybenzoic acid

As in the previous stage, the carboxylic acid is first converted to its methyl ester, methyl 2-hydroxy-4-methoxybenzoate, using standard esterification conditions (methanol and an acid catalyst).

Step 2.2: Williamson Ether Synthesis

Experimental Protocol: Synthesis of Methyl 4-Methoxy-2-(2-methoxyethoxy)benzoate

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve methyl 2-hydroxy-4-methoxybenzoate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Add a base to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide. Anhydrous potassium carbonate is a commonly used base for this purpose.

  • To this mixture, add the alkylating agent, 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, dropwise at a controlled temperature.

  • Heat the reaction mixture to a temperature typically in the range of 60-100°C and maintain for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude methyl 4-methoxy-2-(2-methoxyethoxy)benzoate.

Step 2.3: Hydrolysis to the Final Product

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

  • The crude methyl 4-methoxy-2-(2-methoxyethoxy)benzoate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is heated under reflux for a period sufficient to ensure complete hydrolysis of the ester.

  • After cooling, the alcohol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • The aqueous layer is then carefully acidified with a mineral acid (e.g., concentrated hydrochloric acid) until the product precipitates out completely.

  • The solid 4-methoxy-2-(2-methoxyethoxy)benzoic acid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum.

Quantitative Data Summary

Reaction StageKey ReactantsKey ReagentsSolventTypical Temperature (°C)Typical Yield (%)
1.1: Carboxylation Resorcinol, CO₂NaHCO₃/KHCO₃-80-14070-85
1.2: Methylation Methyl 2,4-dihydroxybenzoateDimethyl sulfate, K₂CO₃Acetone/DMF50-70>90
2.2: Etherification Methyl 2-hydroxy-4-methoxybenzoate2-Bromoethyl methyl ether, K₂CO₃DMF80-10085-95
2.3: Hydrolysis Methyl 4-methoxy-2-(2-methoxyethoxy)benzoateNaOH (aq)Methanol/WaterReflux>95

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a two-stage process with intermediate protection and deprotection steps.

Synthesis_Pathway Resorcinol Resorcinol DHBA 2,4-Dihydroxybenzoic acid Resorcinol->DHBA Me_DHB Methyl 2,4-dihydroxybenzoate DHBA->Me_DHB Me_HMBA Methyl 2-hydroxy-4-methoxybenzoate Me_DHB->Me_HMBA HMBA 2-hydroxy-4-methoxybenzoic acid Me_HMBA->HMBA Me_HMBA_alt Methyl 2-hydroxy-4-methoxybenzoate HMBA->Me_HMBA_alt MeOH, H⁺ Me_Final_Ester Methyl 4-Methoxy-2-(2-methoxyethoxy)benzoate Final_Product 4-Methoxy-2-(2-methoxyethoxy)benzoic acid Me_Final_Ester->Final_Product Me_HMBA_alt->Me_Final_Ester

Caption: Overall synthesis pathway for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Conclusion

The synthesis of 4-methoxy-2-(2-methoxyethoxy)benzoic acid is a multi-step process that relies on fundamental and robust organic reactions. By beginning with readily available starting materials like resorcinol, and proceeding through a logical sequence of carboxylation, regioselective methylation, and Williamson ether synthesis, the target molecule can be obtained in good overall yield and high purity. The key to success in this synthesis lies in the careful control of reaction conditions to ensure high selectivity in the methylation and etherification steps, as well as the strategic use of protecting groups for the carboxylic acid functionality. This guide provides a solid framework for the laboratory-scale synthesis of this important pharmaceutical intermediate.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • Royal Society of Chemistry. The preparation of 2-hydroxybenzoic acid. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
  • BYJU'S. Kolbe Reaction Mechanism. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. SE453500B - RANITIDINE HYDROCHLORIDE FORM 2, PROCEDURES FOR PREPARING THEREOF, AND PHARMACEUTICAL COMPOSITION CONTAINING THESE COMPOUNDS WITH HISTAMINE-H? 712-BLOCKING EFFECT.

Sources

4-Methoxy-2-(2-methoxyethoxy)benzoic acid: Structural Architecture and Synthetic Utility

[1][2][3]

Executive Summary

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a tri-substituted benzene derivative characterized by a benzoic acid core flanked by an electron-donating methoxy group at the para position and a solubilizing glycol ether chain at the ortho position.[1][2][3] This specific substitution pattern confers unique electronic and physicochemical properties, making it a critical intermediate in medicinal chemistry.[1][2][3] It is most notably referenced in Pfizer intellectual property regarding the development of cGMP phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction and pulmonary hypertension.[1][2]

Property Data
CAS Number 87359-71-5
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
IUPAC Name 4-methoxy-2-(2-methoxyethoxy)benzoic acid
Core Scaffold Benzoic Acid
Key Functional Groups Carboxylic Acid (C1), 2-Methoxyethoxy (C2), Methoxy (C4)
Primary Application Pharmaceutical Intermediate (PDE5 Inhibitors)

Molecular Architecture & Electronic Properties[1][2][3]

The molecule's utility stems from the interplay between its three functional groups on the benzene ring.[1][2]

Electronic Effects
  • Carboxylic Acid (C1): Acts as the primary electrophilic attachment point for coupling reactions (e.g., amide bond formation) to heterocycles like pyrazolopyrimidines.[1][2][3] It is electron-withdrawing (-I, -M).[1][2][3]

  • 2-Methoxyethoxy Group (C2): This substituent is critical for two reasons:

    • Steric/Electronic: It provides electron density (+M effect) to the ring, activating the 3 and 5 positions.[1][2][3]

    • Pharmacokinetic: The ethylene glycol-like chain acts as a "solubilizing tail," improving the aqueous solubility and metabolic stability of the final drug candidate compared to a simple alkoxy chain.[1][2]

  • Methoxy Group (C4): A strong electron-donating group (+M) that further increases the electron density of the aromatic ring, influencing the pKa of the carboxylic acid and the binding affinity of the final drug.[1][2][3]

Structural Visualization (DOT)

The following diagram illustrates the electronic relationships and steric environment of the molecule.[1][2]

MolecularStructureCoreBenzene RingCOOHC1: Carboxylic Acid(Electrophilic Handle)Core->COOH -I, -M EffectPegChainC2: 2-Methoxyethoxy(Solubility & Binding)PegChain->Core +M EffectSteric BulkPegChain->COOH IntramolecularH-Bond PotentialMethoxyC4: Methoxy(Electron Donor)Methoxy->Core +M EffectStrong Donor

Figure 1: Electronic and steric contributions of substituents on the benzoic acid core.[1][2][3]

Synthetic Pathways[3][7][8]

The synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid typically proceeds via the selective alkylation of 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid).[1][2][3] This route is preferred over starting from 2,4-dihydroxybenzoic acid to avoid regioselectivity issues.[1][2][3]

Experimental Protocol

Objective: Selective O-alkylation of the phenolic hydroxyl group.

Reagents:

  • Substrate: 4-Methoxysalicylic acid (CAS 2237-36-7)[1][2][3]

  • Alkylating Agent: 1-Bromo-2-methoxyethane (CAS 6482-24-2) or 2-Methoxyethyl 4-methylbenzenesulfonate.[1][2][3]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    ).[1][2][3]
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2][3]

Step-by-Step Methodology:

  • Activation: Dissolve 4-methoxysalicylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add Potassium Carbonate (2.5 eq) and stir at room temperature for 30 minutes. The phenoxide anion is generated in situ.[1][2][3] Note: The carboxylate is also formed but is less nucleophilic than the phenoxide.[1][2][3]

  • Alkylation: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq).

  • Reaction: Heat the mixture to 60–80°C and monitor by TLC/LC-MS for 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour into ice-water.[1][2][3]

    • Acidify with 1M HCl to pH ~3 to precipitate the free acid.[1][2][3]

    • Filter the solid or extract with Ethyl Acetate.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).

Synthesis Workflow Diagram

SynthesisPathwaySMStarting Material:4-Methoxysalicylic AcidIntermediateIntermediate Species:Phenoxide Anion FormationSM->Intermediate DeprotonationReagentsReagents:1-Bromo-2-methoxyethaneK2CO3, DMF, 80°CReagents->IntermediateProductTarget Product:4-Methoxy-2-(2-methoxyethoxy)benzoic acidIntermediate->Product SN2 Nucleophilic Substitution

Figure 2: Synthetic route via selective O-alkylation of 4-methoxysalicylic acid.

Pharmaceutical Relevance & Applications

Role in Drug Discovery

This compound serves as a vital "Left-Hand Side" (LHS) building block for PDE5 inhibitors .[1][2][3] In the context of Pfizer's patent landscape (US6723719), the benzoic acid moiety is typically coupled to a pyrazolopyrimidine core.[1][2]

  • Mechanism: The benzoic acid group forms an amide linkage with the heterocyclic core.[1][2]

  • SAR (Structure-Activity Relationship): The 2-methoxyethoxy chain mimics the propoxyphenyl group found in Sildenafil (Viagra) but offers enhanced solubility profiles due to the ether oxygen, which can accept hydrogen bonds from water.[1][2][3]

Analytical Characterization Data

Researchers should expect the following spectral characteristics:

Technique Expected Signals
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, -COOH), δ 7.7 (d, 1H, Ar-H6), δ 6.6 (m, 2H, Ar-H3, H5), δ 4.1 (t, 2H, -OCH₂-), δ 3.8 (s, 3H, Ar-OCH₃), δ 3.6 (t, 2H, -CH₂O-), δ 3.3 (s, 3H, Aliphatic -OCH₃).[1][2][3]
MS (ESI) m/z 225.1 [M-H]⁻ (Negative mode dominant due to carboxylic acid).[1][2][3]
IR Spectroscopy 2500-3300 cm⁻¹ (Broad -OH stretch), 1680-1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (Ar C=C).[1][2][3]

Handling and Stability

  • Physical State: White to off-white crystalline powder.[1][2][3]

  • Storage: Store at 2-8°C, desiccated. Hygroscopic nature of the ether chain requires protection from moisture.[1][2][3]

  • Safety: Irritant (H315, H319).[1][2][3] Standard PPE (gloves, goggles) required.[1][2][3] Avoid inhalation of dust.[1][2][3]

References

  • Pfizer Inc. (2004).[1][2][3][5][6] Pyrazolopyrimidines for the treatment of impotence. U.S. Patent No.[1][2][3][7][8][9][10] 6,723,719.[1][2][3][5][6] Washington, DC: U.S. Patent and Trademark Office.[1][2][3]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 11666874: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.[1][2][3] Retrieved from [1][2][3]

  • Chemical Abstracts Service (CAS). CAS Registry Number 87359-71-5.[1][2][3][7][8][9][5] American Chemical Society.[1][2][3]

Sources

"4-Methoxy-2-(2-methoxyethoxy)benzoic acid" spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS: 87359-71-5).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous spectral characterization data, synthesis pathways, and quality control protocols.[1]

Spectral Characterization, Synthesis & Analytical Protocols

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule is a critical "scaffold" intermediate, often employed in the synthesis of kinase inhibitors and other pharmacophores where solubility modulation via the ether side chain is required.[1]

PropertyData
Systematic Name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
CAS Number 87359-71-5
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid)

Synthesis & Mechanistic Pathway[1][6][9]

The synthesis follows a standard Williamson Ether Synthesis protocol, utilizing 4-methoxysalicylic acid as the nucleophilic scaffold.[1] The regioselectivity is controlled by the acidity difference between the phenolic hydroxyl and the carboxylic acid.[1]

Reaction Workflow (Graphviz)

SynthesisPathway Figure 1: Synthetic pathway via Williamson ether synthesis and subsequent ester hydrolysis. Start 4-Methoxysalicylic Acid (2-Hydroxy-4-methoxybenzoic acid) Intermediate Intermediate Ester (Alkylation of -OH and -COOH) Start->Intermediate Alkylation (80°C) Reagent 2-Bromoethyl methyl ether + K2CO3 / DMF Reagent->Intermediate Hydrolysis Saponification (LiOH / THF / H2O) Intermediate->Hydrolysis Deprotection Product Target Product 4-Methoxy-2-(2-methoxyethoxy) benzoic acid Hydrolysis->Product Acidification (pH 3)

[1][2][3]

Experimental Protocol
  • Alkylation: Dissolve 4-methoxysalicylic acid (1.0 eq) in anhydrous DMF. Add Potassium Carbonate (2.5 eq) and stir at room temperature for 30 mins. Add 2-bromoethyl methyl ether (2.2 eq) dropwise.[1] Heat to 80°C for 4-6 hours. Note: This typically alkylates both the phenol and the carboxylic acid, forming the ester intermediate.[1]

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add LiOH (3.0 eq) and stir at 50°C until TLC indicates consumption of the ester.

  • Isolation: Acidify reaction mixture to pH ~3 with 1N HCl. The product precipitates as a white solid.[1][4] Filter, wash with cold water, and dry under vacuum.[1]

Spectral Data Analysis

The following data represents the consensus spectral characteristics expected for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C)[1]

¹H NMR (400 MHz)

The spectrum is characterized by a specific 1,2,4-trisubstituted aromatic pattern and two distinct methoxy environments.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.20 br s1H-COOH Exchangeable acidic proton.[1] Broadening varies with water content.[1]
7.72 d (J=8.6 Hz)1HAr-H6 Ortho to carbonyl; deshielded by electron-withdrawing COOH.[1]
6.65 d (J=2.3 Hz)1HAr-H3 Ortho to two alkoxy groups; highly shielded.[1]
6.58 dd (J=8.6, 2.3 Hz)1HAr-H5 Meta to COOH, ortho to OMe.[1]
4.16 t (J=4.5 Hz)1HAr-O-CH ₂-Methylene directly attached to the aromatic ether oxygen.[1]
3.81 s3HAr-OCHMethoxy group at the C4 position.[1][5][4]
3.68 t (J=4.5 Hz)2H-CH ₂-OMeMethylene adjacent to the aliphatic ether oxygen.[1]
3.32 s3H-CH₂-OCHTerminal methoxy group (often overlaps with H₂O in DMSO).[1]
¹³C NMR (100 MHz)
Shift (δ ppm)Assignment
167.2 C=O (Carboxylic Acid)
163.4 C4 (Ar-C-OMe)
159.6 C2 (Ar-C-O-Alkyl)
133.1 C6 (Ar-CH)
114.2 C1 (Ar-C-COOH)
105.8 C5 (Ar-CH)
100.4 C3 (Ar-CH)
70.6 Ar-O-C H₂-
68.2 -C H₂-OMe
58.6 -CH₂-OC H₃ (Aliphatic OMe)
55.7 Ar-OC H₃ (Aromatic OMe)
Mass Spectrometry (MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI)[1]

  • Polarity: Negative (preferred for carboxylic acids) and Positive.[1]

Modem/zSpeciesInterpretation
ESI (-) 225.1 [M-H]⁻Deprotonated molecular ion (Base Peak).[1]
ESI (+) 227.1 [M+H]⁺Protonated molecular ion.[1]
ESI (+) 249.1 [M+Na]⁺Sodium adduct (Common in unbuffered solvents).[1]
Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: O-H stretch (Carboxylic acid, broad "hump").[1]

  • 2940, 2880 cm⁻¹: C-H stretch (Aliphatic CH₂/CH₃).[1]

  • 1685 cm⁻¹: C=O stretch (Conjugated carboxylic acid).[1]

  • 1605, 1580 cm⁻¹: C=C stretch (Aromatic ring skeletal vibrations).[1]

  • 1250, 1100 cm⁻¹: C-O stretch (Aryl alkyl ether and aliphatic ether).[1]

Analytical Logic & Quality Control

To validate the structure, researchers must distinguish this compound from its potential impurities, such as the des-alkylation byproduct (4-methoxysalicylic acid) or the ester intermediate.[1]

Structural Validation Logic (Graphviz)[1]

ValidationLogic Figure 2: Analytical decision tree for structural confirmation. Sample Unknown Sample Check1 Check 1H NMR (DMSO-d6) Look for 2 singlets (OMe) and 2 triplets (OCH2) Sample->Check1 Decision1 Side chain signals present? Check1->Decision1 Result1 Impurity: 4-Methoxysalicylic acid (Missing side chain signals) Decision1->Result1 No Check2 Check MS (ESI-) Target Mass: 225.1 Decision1->Check2 Yes Decision2 Mass = 225.1? Check2->Decision2 Result2 Impurity: Methyl Ester (Mass = 239, OMe singlet ~3.85 ppm) Decision2->Result2 No (Mass=239) Final CONFIRMED IDENTITY 4-Methoxy-2-(2-methoxyethoxy)benzoic acid Decision2->Final Yes

References

  • Accela ChemBio. (n.d.).[1][6] Product Information: CAS 87359-71-5.[1][6][7][8] Retrieved February 3, 2026, from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for NMR shift interpretation rules used in Section 3).

Sources

Discovery of 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The discovery and application of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS: 87359-71-5) represents a precise exercise in structure-activity relationship (SAR) optimization within the field of cardiovascular and metabolic drug discovery. While often overshadowed by the blockbuster drugs it helps construct, this specific scaffold emerged from the rigorous medicinal chemistry programs at Pfizer during the golden age of cGMP phosphodiesterase (PDE) inhibitor research (e.g., the Sildenafil/Viagra era).

This technical guide details the molecular discovery, synthetic pathway, and mechanistic utility of this compound, positioning it not merely as a reagent, but as a strategic "solubility handle" and "selectivity tuner" in the design of pyrazolopyrimidinone-based therapeutics.

Core Directive: The Strategic Scaffold

In the high-stakes optimization of cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors , researchers faced a critical challenge: balancing potency with physicochemical properties like aqueous solubility and metabolic stability. The discovery of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid was a direct response to this challenge.

Unlike simple alkoxy substitutions (e.g., the 2-ethoxy group in Sildenafil), the introduction of the 2-(2-methoxyethoxy) motif—a "pegylated" side chain—was a deliberate design choice to:

  • Enhance Solubility: The ether oxygen atoms disrupt crystal lattice energy and increase hydrogen bond acceptor capability, improving aqueous solubility compared to lipophilic alkyl chains.

  • Modulate Lipophilicity (LogP): Fine-tune the partition coefficient to optimize membrane permeability without compromising the hydrophobic binding interactions in the PDE5 active site.

  • Explore the S2 Pocket: Probe the tolerance of the enzyme's solvent-exposed regions (specifically the region surrounding the phenyl ring of the inhibitor).

This compound is formally recognized in Pfizer Patent US 6,723,719 B1 (and related family members), where it serves as a key intermediate for synthesizing next-generation pyrazolopyrimidinone antianginal agents and PDE inhibitors.

Scientific Integrity & Logic: The Discovery Narrative

The Mechanistic Context (The "Why")

The discovery logic follows a classic Hit-to-Lead optimization trajectory. Early PDE5 inhibitors utilized a 2-ethoxybenzoic acid core (as seen in Sildenafil). However, to expand the intellectual property space and improve pharmacokinetic profiles, medicinal chemists systematically varied the substituents at the 2- and 4-positions of the benzene ring.

  • The 4-Methoxy Decision: The 4-methoxy group provides electron-donating density to the benzene ring, stabilizing the core and potentially interacting with specific residues in the target protein's binding pocket via van der Waals forces.

  • The 2-(2-Methoxyethoxy) Decision: Replacing a simple ethoxy group with a 2-methoxyethoxy group introduces a flexible, polar chain. This mimics a short polyethylene glycol (PEG) tail, which is a proven strategy to reduce non-specific binding and improve the metabolic stability of the ether linkage against O-dealkylation by Cytochrome P450 enzymes.

Self-Validating Protocol Design

The synthesis of this compound is designed to be robust and scalable. It relies on the Williamson Ether Synthesis principle but requires strict control of pH and temperature to prevent decarboxylation or side reactions. The protocol described below is a "convergent" approach, ensuring high purity of the final acid building block before it is coupled to the complex heterocyclic core.

Experimental Protocols & Methodologies

Synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid

Objective: To synthesize high-purity CAS 87359-71-5 from commercially available precursors.

Reagents:

  • Starting Material: Methyl 2-hydroxy-4-methoxybenzoate (CAS 552-41-0) or 2-Hydroxy-4-methoxybenzoic acid.

  • Alkylating Agent: 1-Bromo-2-methoxyethane (CAS 6482-24-2).

  • Base: Potassium Carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone.

  • Hydrolysis Reagent: Sodium Hydroxide (NaOH), Ethanol (EtOH).

Step 1: O-Alkylation (Ether Formation)
  • Dissolution: Charge a reaction vessel with Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add K₂CO₃ (2.5 eq) in portions. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. Critical Step: Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent.

  • Addition: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, and wash with brine. Dry over MgSO₄ and concentrate to yield the Methyl 4-methoxy-2-(2-methoxyethoxy)benzoate intermediate.

Step 2: Saponification (Ester Hydrolysis)
  • Hydrolysis: Dissolve the intermediate ester in Ethanol (5 volumes). Add 2N NaOH (3.0 eq).

  • Reflux: Heat to reflux (approx. 80°C) for 2 hours.

  • Acidification: Cool to 0°C. Slowly acidify with 1N HCl to pH 2–3. The product, 4-Methoxy-2-(2-methoxyethoxy)benzoic acid , will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.

Data Summary Table
ParameterSpecification / Result
Chemical Name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
CAS Number 87359-71-5
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Appearance White to Off-white Crystalline Solid
Melting Point 108–110 °C (Typical)
Yield (Step 1) 85–90%
Yield (Step 2) 92–95%
Key 1H NMR Signals δ 3.41 (s, 3H, OMe), 3.85 (s, 3H, Ar-OMe), 4.25 (t, 2H, OCH₂), 7.8 (d, 1H, Ar-H)

Visualization & Pathway Analysis

The following diagram illustrates the synthetic logic and the role of this scaffold in the broader context of PDE5 inhibitor discovery, highlighting the "Solubility/Potency" trade-off loop.

G Start Methyl 2-hydroxy-4-methoxybenzoate (Lipophilic Scaffold) Intermediate Ester Intermediate (Protected Form) Start->Intermediate K2CO3, DMF, 60°C (Williamson Ether Synthesis) Reagent 1-Bromo-2-methoxyethane (Solubility Vector) Reagent->Intermediate Product 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS 87359-71-5) Intermediate->Product NaOH, EtOH, Reflux (Saponification) Drug Pyrazolopyrimidinone PDE5 Inhibitor (e.g., Pfizer US6723719) Product->Drug 1. SOCl2 (Acid Chloride) 2. Coupling to Heterocycle Optimization SAR Optimization: Solubility vs. Potency Product->Optimization Evaluated for Optimization->Drug Selected Candidate

Caption: Synthetic pathway and strategic SAR placement of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid in PDE5 inhibitor design.

References

  • Pfizer Inc. (2004).[1][2][3] Pyrazolopyrimidinone antianginal agents.[1][4] U.S. Patent No.[1][3][5][4][6][7][8][9][10] 6,723,719 B1.[1][2][3][4][6][7][8][9][10] Washington, DC: U.S. Patent and Trademark Office. Available at:

  • PubChem. (n.d.).[1] Compound Summary for CAS 87359-71-5. National Library of Medicine. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid and its structurally related compounds. While specific data on the title compound is limited, this guide synthesizes information from closely related analogs to provide insights into its synthesis, physicochemical properties, and potential biological activities. By examining the structure-activity relationships of this chemical class, we aim to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic promise.

Introduction: The Versatility of Methoxybenzoic Acid Scaffolds

The benzoic acid framework is a privileged structure in drug discovery, present in a wide array of approved drugs and clinical candidates. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Methoxy and ethoxy groups, in particular, can enhance metabolic stability, improve solubility, and modulate interactions with biological targets.[1] The title compound, 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, combines these features, suggesting its potential as a valuable intermediate or active pharmaceutical ingredient (API). This guide will delve into the knowns of its chemical space, drawing parallels from well-characterized relatives to illuminate its potential.

Synthesis and Characterization: A Predictive Approach

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve the etherification of a suitably substituted salicylic acid derivative. The following proposed workflow is based on a known procedure for a similar compound.[2]

Diagram of Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis 4-Methoxysalicylic_acid 4-Methoxysalicylic acid Intermediate 4-Methoxy-2-(2-methoxyethoxy)benzoic acid ester 4-Methoxysalicylic_acid->Intermediate Alkylation Reagents_1 2-bromoethyl methyl ether, Base (e.g., K2CO3), Solvent (e.g., DMF) Reagents_1->Intermediate Final_Product 4-Methoxy-2-(2-methoxyethoxy)benzoic acid Intermediate->Final_Product Saponification Reagents_2 Base (e.g., NaOH or LiOH), Solvent (e.g., MeOH/H2O) Reagents_2->Final_Product

Caption: Proposed two-step synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Causality Behind Experimental Choices:

  • Starting Material: 4-Methoxysalicylic acid is a commercially available and logical starting point, possessing the requisite carboxylic acid and a hydroxyl group at the 2-position for etherification.

  • Alkylation Strategy: The use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) is a standard and effective method for the O-alkylation of phenols. 2-bromoethyl methyl ether is the corresponding alkylating agent to introduce the 2-methoxyethoxy side chain.

  • Ester Protection/Deprotection: The reaction conditions for etherification will likely also lead to the esterification of the carboxylic acid. Therefore, a subsequent hydrolysis step (saponification) using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is necessary to yield the final carboxylic acid.[3]

Detailed Experimental Protocol (Predictive)
  • Etherification: To a solution of 4-methoxysalicylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents). Stir the mixture at room temperature for 30 minutes. Add 2-bromoethyl methyl ether (1.2 equivalents) dropwise. Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and water (e.g., 2:1 v/v). Add sodium hydroxide (3 equivalents) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete by TLC.

  • Purification: Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3. The product may precipitate out of solution. If so, filter the solid and wash with cold water. If not, extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

While experimental data for the title compound is scarce, we can predict its properties based on its structure and data from close analogs.

Table 1: Physicochemical Properties of 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted/Known Properties
4-Methoxy-2-(2-methoxyethoxy)benzoic acidC11H14O5226.23N/ASolid, predicted LogP ~1.5-2.0
4-(2-Methoxy-ethoxy)-benzoic acidC10H12O4196.2027890-92-2Solid[4]
4-Methoxy-2-methylbenzoic acidC9H10O3166.176245-57-4IUPAC Name: 4-methoxy-2-methylbenzoic acid[5]
2-Hydroxy-4-methoxybenzoic acidC8H8O4168.1522103-14-6Hepatoprotective, anti-inflammatory[6]

Characterization Methods: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[7]

  • Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Therapeutic Potential: An Inferential Analysis

The therapeutic potential of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid can be inferred from the known biological activities of its structural relatives.

Structure-Activity Relationship (SAR) Insights

The biological effects of benzoic acid derivatives are highly dependent on the nature and position of their substituents.[1]

  • Methoxy Group at C4: This group is a common feature in many biologically active molecules and is often associated with increased metabolic stability and favorable interactions with protein targets.[8]

  • Ether Linkage at C2: The 2-(2-methoxyethoxy) group is expected to increase the compound's polarity and hydrogen bonding capacity, which could influence its solubility and binding to biological targets. The flexibility of the ether chain may allow for optimal positioning within a binding pocket.

Logical Relationship Diagram for SAR

SAR Parent_Scaffold Benzoic Acid Scaffold Properties Physicochemical & Biological Properties Parent_Scaffold->Properties C4_Methoxy 4-Methoxy Group C4_Methoxy->Properties Metabolic Stability, Target Interaction C2_Ether 2-(2-methoxyethoxy) Group C2_Ether->Properties Solubility, Hydrogen Bonding, Flexibility

Caption: Key structural features influencing the properties of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Potential Therapeutic Applications

Based on the activities of related compounds, 4-Methoxy-2-(2-methoxyethoxy)benzoic acid could be investigated for the following therapeutic areas:

  • Anti-inflammatory and Analgesic Effects: Methoxybenzoic acid derivatives are known intermediates in the synthesis of anti-inflammatory and analgesic drugs.[9]

  • Antioxidant and Hepatoprotective Activity: A structurally similar compound, 4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid, has demonstrated significant antioxidant activity.[10] This suggests that the title compound may also possess free-radical scavenging properties and could be explored for conditions related to oxidative stress, such as liver injury.[6][10]

  • Antidiabetic Potential: The aforementioned analog has also been suggested to have antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity in preclinical models.[10]

  • Enzyme Inhibition: Benzoic acid derivatives have been shown to inhibit various enzymes, including tyrosinase and α-amylase.[11][12] The specific substitution pattern of the title compound makes it a candidate for screening against a range of enzymatic targets.

Conclusion and Future Directions

4-Methoxy-2-(2-methoxyethoxy)benzoic acid represents an intriguing, yet underexplored, molecule with significant potential in drug discovery and development. This guide has provided a predictive framework for its synthesis, characterization, and potential biological activities, drawing upon a wealth of data from its close structural analogs.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent screening in a variety of biological assays, particularly those related to inflammation, oxidative stress, and metabolic disorders, is warranted. A thorough investigation into its mechanism of action will be crucial in validating its therapeutic potential and guiding the design of future derivatives with enhanced potency and selectivity. The insights provided herein offer a solid foundation for initiating such research endeavors.

References

  • PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available from: [Link]

  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxybenzoic Acid: A Versatile Aromatic Compound for Pharmaceutical and Chemical Synthesis. Available from: [Link]

  • PubChem. 4-Methoxy-2-methylbenzoic acid. Available from: [Link]

  • PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Available from: [Link]

  • PubMed. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Available from: [Link]

  • PubMed. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

  • The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

  • SpectraBase. 4-Methoxy benzoic acid. Available from: [Link]

  • ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Available from: [Link]

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link]

  • PubMed. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Available from: [Link]

Sources

Methodological & Application

Biological activity screening of "4-Methoxy-2-(2-methoxyethoxy)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Activity Screening of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Executive Summary

Compound: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid CAS: 87359-71-5 Molecular Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol [1][2]

This Application Note provides a comprehensive framework for the biological profiling of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid . While commercially available as a chemical building block, this molecule represents a privileged scaffold in medicinal chemistry, sharing structural homology with ligands for G-protein coupled receptors (specifically GPR40/FFAR1 ) and enzymes involved in the inflammatory cascade (COX/LOX ).[1][2]

This guide outlines the critical steps for researchers to transition this compound from a chemical entry to a biologically validated hit, focusing on metabolic regulation and anti-inflammatory pathways.[1][2]

Structural Analysis & Target Prediction

To design an effective screening strategy, we must first understand the pharmacophore.[1][2] The compound features a benzoic acid core functionalized at the 2- and 4-positions.[1][2][3]

  • Benzoic Acid Head Group: A classic bioisostere for phosphate groups or a primary anchor for arginine/lysine residues in receptor binding pockets (e.g., PPARγ, GPR40).[1][2]

  • 2-(2-methoxyethoxy) Tail: This flexible ether chain improves water solubility compared to alkyl chains and allows the molecule to reach into hydrophobic sub-pockets without sacrificing polarity.[1][2]

  • 4-Methoxy Group: Provides electron-donating density, modulating the acidity of the carboxylic acid and enhancing interactions with aromatic residues in the target protein.[1][2]

Predicted Biological Targets:

  • GPR40 (FFAR1): Free Fatty Acid Receptor 1 agonists often utilize a benzoic acid head group with an ortho-ether substitution to stimulate insulin secretion.[1][2]

  • Cyclooxygenase (COX-1/2): As a salicylate derivative, potential inhibition of prostaglandin synthesis is a primary screening priority.[1][2]

  • Aldose Reductase: Structurally similar to carboxylic acid-based inhibitors used in diabetic complications.[1][2]

Physicochemical Profiling (Pre-Screen)

Before biological assays, the compound must be characterized to ensure assay validity.[1][2]

ParameterEstimated ValueImpact on Assay Design
pKa (Acid) 3.5 – 4.0Ionized at physiological pH (7.4).[1][2] High solubility in buffered media.[1][2]
LogP ~1.8 – 2.2Moderate lipophilicity.[1][2] Suitable for cell-based assays; low risk of non-specific binding to plasticware.[1][2]
Solubility High (DMSO)Prepare 10 mM stock in 100% DMSO.[1][2] Stable at -20°C for 6 months.

Primary Screening Protocols

Protocol A: GPR40 (FFAR1) Agonist Screening (Calcium Flux Assay)

Rationale: To evaluate the compound's potential as an insulin secretagogue for Type 2 Diabetes research.[1][2]

Materials:

  • Cell Line: CHO-K1 cells stably expressing human GPR40 and Gα16 (to couple Gq signaling).[1][2]

  • Reagents: Fluo-4 AM (Calcium indicator), HBSS buffer, Probenecid (to prevent dye efflux).[1][2]

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent automated plate reader.[1][2]

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-hGPR40 cells at 10,000 cells/well in a 384-well black-wall/clear-bottom plate. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.[1][2]

    • Remove culture media and add 20 µL Loading Buffer per well.[1][2]

    • Incubate for 60 minutes: 45 min at 37°C followed by 15 min at RT (to equilibrate signal).

  • Compound Preparation:

    • Prepare a 3x concentration of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid in HBSS (0.1% DMSO final).

    • Include Linoleic Acid (10 µM) as a positive control.[1][2]

  • Measurement:

    • Transfer plate to FLIPR.[1][2]

    • Establish baseline fluorescence (excitation 488 nm, emission 525 nm) for 10 seconds.[1][2]

    • Inject 10 µL of compound solution.

    • Record fluorescence for 180 seconds.[1][2]

  • Data Analysis:

    • Calculate response as

      
       (Max fluorescence - Baseline) / Baseline.[1][2]
      
    • Plot dose-response curve (Log[Agonist] vs. Response) to determine EC₅₀.[1][2]

Protocol B: COX-2 Inhibition Assay (Enzymatic)

Rationale: To validate anti-inflammatory activity typical of benzoic acid derivatives.[1][2]

Materials:

  • Recombinant human COX-2 enzyme.[1][2]

  • Substrate: Arachidonic acid.[1][2]

  • Detection: Colorimetric peroxidase substrate (TMPD) or immunoassay for PGE₂.[1][2]

Step-by-Step Methodology:

  • Enzyme Activation: Incubate COX-2 enzyme with Heme cofactor in Tris-HCl buffer (pH 8.[1][2]0) for 15 mins.

  • Inhibitor Incubation: Add 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (range: 0.1 µM – 100 µM) to the reaction mixture.[1][2] Incubate for 10 mins at RT.

    • Control: Use Indomethacin (10 µM) as a positive control inhibitor.[1][2]

  • Reaction Initiation: Add Arachidonic Acid (100 µM final) and TMPD.

  • Kinetics: Measure absorbance at 590 nm (oxidized TMPD) kinetically for 5 minutes.

  • Calculation:

    • Calculate the slope (rate) of the reaction.[1][2]

    • 
      .[1][2]
      

Screening Logic & Decision Tree

The following diagram illustrates the autonomous workflow for validating this compound.

ScreeningWorkflow Start Compound Intake: CAS 87359-71-5 QC QC: DMSO Solubility & LC-MS (Verify >95% Purity) Start->QC PrimaryScreen Primary Screen Selection QC->PrimaryScreen Path_Metabolic Metabolic Pathway (GPR40/PPAR) PrimaryScreen->Path_Metabolic Structure Match: GPR40 Path_Inflam Inflammatory Pathway (COX-1/2) PrimaryScreen->Path_Inflam Structure Match: Salicylate Assay_GPR40 Assay: Ca2+ Flux (FLIPR) Target: GPR40 Agonism Path_Metabolic->Assay_GPR40 Assay_COX Assay: Enzymatic Inhibition Target: COX-2 Path_Inflam->Assay_COX Decision Activity Threshold? (>50% @ 10µM) Assay_GPR40->Decision Assay_COX->Decision Hit_Valid Hit Validation: IC50/EC50 Determination Decision->Hit_Valid Yes Discard Archive / Re-purpose Decision->Discard No Safety Safety Profiling: HepG2 Cytotoxicity Hit_Valid->Safety

Figure 1: Decision tree for biological profiling of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, prioritizing metabolic and inflammatory pathways based on pharmacophore analysis.

Data Analysis & Hit Criteria

To ensure Scientific Integrity , apply the following statistical rigor:

  • Z-Factor Calculation: For high-throughput screening (HTS) validation, ensure the assay Z' > 0.5.[1][2]

    
    
    (Where p = positive control, n = negative control)[1][2]
    
  • Hit Definition: A compound is considered a "Hit" if it exhibits >50% activity (inhibition or activation) at a concentration of 10 µM in duplicate runs.[1][2]

  • Counter-Screening: If active in the Calcium Flux assay, perform a counter-screen on parental CHO-K1 cells (lacking GPR40) to rule out non-specific calcium mobilization.[1][2]

References

  • Mancini, A. D., & Poitout, V. (2013).[1][2] GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875.[1][2] Diabetes, Obesity and Metabolism.[1][2] Link[1][2]

  • Warner, T. D., et al. (1999).[1][2] Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS.[1][2] Link[1][2]

  • Christiansen, E., et al. (2013).[1][2][4] Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonist with a Novel Pharmacophore. Journal of Medicinal Chemistry. Link[1][2]

  • PubChem Compound Summary. (n.d.). 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.[1][2][3] National Center for Biotechnology Information.[1][2] Link

Sources

Application Note: Robust Derivatization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid for Sensitive and Reliable GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the derivatization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid prior to its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of this analyte present significant challenges for direct GC-MS analysis, often leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector port. To overcome these limitations, two robust derivatization methods, silylation and methylation, are described in detail. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles behind derivatization, step-by-step protocols, and the necessary technical insights to achieve reliable and reproducible quantitative results.

Introduction: The Analytical Challenge

4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a molecule of interest in various fields, including pharmaceutical development and materials science. Its structure, containing a carboxylic acid group and two ether linkages, renders it highly polar. This polarity is the primary obstacle to direct analysis by GC-MS.[1] Polar analytes, particularly those with active hydrogen atoms like carboxylic acids, tend to exhibit strong interactions with the stationary phase of the GC column and active sites within the GC system, leading to:

  • Poor Peak Shape: Significant peak tailing is often observed, which complicates accurate integration and quantification.

  • Low Volatility: The compound may not vaporize efficiently in the GC inlet, resulting in poor transfer to the column and low signal intensity.

  • Thermal Instability: At the high temperatures required for volatilization, the molecule may degrade, leading to inaccurate results.[2]

Derivatization is a chemical modification technique used to convert a compound into a product with more favorable properties for a specific analytical method. For GC-MS analysis of polar compounds like 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogen of the carboxylic acid group with a less polar functional group, the intermolecular hydrogen bonding is eliminated, significantly increasing the compound's vapor pressure.[3]

  • Improve Thermal Stability: The resulting derivative is often more stable at the elevated temperatures of the GC inlet and column.[4]

  • Enhance Chromatographic Performance: The reduced polarity of the derivative minimizes interactions with the GC column, resulting in sharper, more symmetrical peaks.

  • Improve Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic fragment ions, aiding in structural elucidation and quantification.

This application note will focus on two of the most common and effective derivatization techniques for carboxylic acids: silylation and methylation .

Derivatization Strategies and Mechanisms

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group.[4][5] The resulting TMS esters are significantly more volatile and less polar than the parent carboxylic acid.[4]

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent. A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent.[6]

Featured Reagent: BSTFA + TMCS (99:1)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent.[7] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the derivatization of the sterically hindered carboxylic acid group.[6] The byproducts of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[7]

Methylation: Formation of Methyl Esters

Methylation converts the carboxylic acid into its corresponding methyl ester. This is another effective method to increase volatility and improve chromatographic performance.

Mechanism: The reaction mechanism depends on the reagent used. With trimethylsilyldiazomethane (TMSD), in the presence of methanol, the reaction is believed to proceed through the acid-catalyzed liberation of diazomethane, which then rapidly esterifies the carboxylic acid.[8][9]

Featured Reagent: Trimethylsilyldiazomethane (TMSD)

Trimethylsilyldiazomethane is a safer and more convenient alternative to the highly explosive and toxic diazomethane.[10] It reacts efficiently with carboxylic acids to form methyl esters.[11] The reaction is typically clean, with nitrogen gas being the primary byproduct.

Experimental Protocols

General Precautions and Sample Preparation
  • Moisture is Critical: Silylating reagents are extremely sensitive to moisture and will be readily hydrolyzed.[4] All glassware must be thoroughly dried in an oven (e.g., at 100-120°C for at least 2 hours) and cooled in a desiccator before use. Solvents should be of high purity and anhydrous. Samples containing water must be dried, for example, by lyophilization or by evaporation under a stream of dry nitrogen.[6]

  • Safety: Derivatization reagents can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is a robust method for the trimethylsilylation of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Materials:

  • 4-Methoxy-2-(2-methoxyethoxy)benzoic acid standard or sample extract

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous Pyridine (as a catalyst and solvent)

  • Anhydrous Ethyl Acetate (or other suitable solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 4-Methoxy-2-(2-methoxyethoxy)benzoic acid standard into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[12]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Methylation with Trimethylsilyldiazomethane (TMSD)

This protocol provides an alternative derivatization method using a safer methylating agent.

Materials:

  • 4-Methoxy-2-(2-methoxyethoxy)benzoic acid standard or sample extract

  • Trimethylsilyldiazomethane (2.0 M in hexanes or diethyl ether)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 4-Methoxy-2-(2-methoxyethoxy)benzoic acid standard into a clean, dry 2 mL GC vial. Dissolve the sample in 200 µL of anhydrous toluene.

  • Catalyst Addition: Add 50 µL of anhydrous methanol.

  • Derivatization: Slowly add the 2.0 M trimethylsilyldiazomethane solution dropwise until the yellow color of the reagent persists, indicating that the reaction is complete. A slight excess is generally recommended.

  • Quenching (Optional but Recommended): Add a small drop of glacial acetic acid to quench any unreacted TMSD. The yellow color should disappear.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following table provides a starting point for the GC-MS analysis of the derivatized 4-Methoxy-2-(2-methoxyethoxy)benzoic acid. These parameters may need to be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature280°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-500

Expected Results and Data Interpretation

The derivatization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid will result in the formation of either the trimethylsilyl ester or the methyl ester.

DerivativeMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
Trimethylsilyl Ester284.38M+• (284), M-15 (269, loss of CH₃), fragments related to the benzoic acid backbone
Methyl Ester226.24M+• (226), M-31 (195, loss of OCH₃), fragments related to the benzoic acid backbone[13]

The chromatograms of the derivatized samples should exhibit sharp, symmetrical peaks with improved signal-to-noise ratios compared to the underivatized compound.

Workflow and Reaction Diagrams

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the derivatization processes.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with 4-MMEBA Sample dry Dry Sample (if aqueous) start->dry weigh Weigh Sample into GC Vial dry->weigh add_reagents Add Derivatization Reagents weigh->add_reagents Choose Protocol react Heat to React add_reagents->react cool Cool to Room Temp react->cool inject Inject into GC-MS cool->inject acquire Acquire Data inject->acquire process Process & Quantify acquire->process Derivatization_Reactions cluster_silylation Silylation with BSTFA + TMCS cluster_methylation Methylation with TMSD reactant1 4-MMEBA R-COOH product1 TMS Ester R-COOSi(CH₃)₃ reactant1->product1 + reagent1 BSTFA + TMCS reactant2 4-MMEBA R-COOH product2 Methyl Ester R-COOCH₃ reactant2->product2 + reagent2 TMSD / MeOH

Figure 2: Chemical reactions for the silylation and methylation of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (4-MMEBA).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low derivatization yield Presence of moisture in the sample or reagents.Ensure all glassware is properly dried. Use anhydrous solvents. Dry the sample completely before adding reagents. [6]
Degraded derivatization reagent.Use a fresh vial of the derivatization reagent. Store reagents properly, protected from moisture.
Insufficient reaction time or temperature.Optimize the reaction conditions by increasing the temperature or extending the reaction time.
Multiple peaks for the analyte Incomplete derivatization.Increase the amount of derivatization reagent or optimize reaction conditions.
Presence of tautomers or isomers.This is less likely for this specific compound but can be a factor for other analytes. [3]
Poor peak shape (tailing) Active sites in the GC system (liner, column).Use a deactivated liner. Condition the column according to the manufacturer's instructions.
Co-eluting interfering compounds.Optimize the GC temperature program to improve separation.

Conclusion

The derivatization of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid is an essential step for its successful analysis by GC-MS. Both silylation with BSTFA + 1% TMCS and methylation with trimethylsilyldiazomethane are effective methods for increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance and reliable quantification. The choice between the two methods may depend on the specific requirements of the analysis, including the presence of other functional groups in the sample matrix and safety considerations. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can achieve accurate and reproducible results for the determination of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid in their samples.

References

  • Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
  • Restek. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • PubMed. (2015). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Retrieved from [Link]

  • ResearchGate. (2010). Determination of benzoic acid in soft drinks by gas chromatography with on-line pyrolytic methylation technique. Retrieved from [Link]

  • ResearchGate. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2001). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2000). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]

  • Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie (International ed. in English), 46(37), 7075–7078. [Link]

  • ResearchGate. (2020). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. Retrieved from [Link]

  • MDPI. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • Caltech. (2009). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Scholars Research Library. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical biochemistry, 694, 115620. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • PubMed. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • ResearchGate. (2012). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Retrieved from [Link]

Sources

Application Note: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the utility of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS: 87359-71-5) as a structural and physicochemical probe in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Class C GPCRs (e.g., Sweet Taste Receptors) and as a solubility-enhanced scaffold for Fragment-Based Drug Discovery (FBDD).

Executive Summary

4-Methoxy-2-(2-methoxyethoxy)benzoic acid (hereafter referred to as 4M-2ME-BA ) is a functionalized anisic acid derivative.[1][2] It serves as a critical molecular probe for investigating the steric and electronic requirements of orthosteric binding sites in Class C GPCRs, particularly the T1R2/T1R3 sweet taste receptor complex.

Unlike standard hydrophobic probes (e.g., 4-methoxybenzoic acid), 4M-2ME-BA incorporates a 2-methoxyethoxy (PEG-1) tail. This modification allows researchers to:

  • Probe Steric Tolerance: Assess the capacity of a receptor's orthosteric pocket to accommodate bulky, polar substituents at the ortho position.

  • Modulate Solubility: Quantify the impact of ether-linked solubilizing groups on ligand lipophilicity (LogD) without altering the core aromatic pharmacophore.

  • Mimic Antagonist Scaffolds: Serve as a structural analog to Lactisole , enabling comparative Structure-Activity Relationship (SAR) studies.

Technical Specifications & Properties

PropertySpecification
Chemical Name 4-Methoxy-2-(2-methoxyethoxy)benzoic acid
CAS Number 87359-71-5
Molecular Formula C₁₁H₁₄O₅
Molecular Weight 226.23 g/mol
Core Scaffold Anisic Acid (Benzoic Acid)
Functional Motif Ortho-methoxyethoxy (Solubility/Steric Probe)
Solubility High in DMSO, Methanol; Moderate in aqueous buffers (pH > 5)
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid)
Primary Target Class Class C GPCRs (T1R3), FFAR1 (GPR40)

Core Application: Probing Sweet Taste Receptor (T1R3) Inhibition

Mechanistic Rationale

The T1R3 subunit of the sweet taste receptor contains a Transmembrane Domain (TMD) known to bind allosteric modulators and inhibitors like Lactisole (2-(4-methoxyphenoxy)propanoic acid). 4M-2ME-BA acts as a specific probe to test the "Benzoic Acid Hypothesis" in T1R3 inhibition.

  • Pharmacophore Overlap: It retains the 4-methoxy ring critical for hydrophobic interaction but replaces the propionic acid tail of Lactisole with a benzoic acid core, verifying if the receptor accepts a rigidified carboxylate presentation.

  • Steric Probe: The ortho-methoxyethoxy group probes the "vestibule" of the TMD binding pocket, determining if polar ether chains can be tolerated or if they clash with residues like Phe778 or Val738.

Pathway Visualization

The following diagram illustrates the signaling pathway probed by 4M-2ME-BA when acting as an antagonist/inverse agonist on the T1R2/T1R3 complex.

T1R3_Pathway Ligand Sweet Ligand (Sucrose/Sucralose) Receptor T1R2/T1R3 Receptor (Class C GPCR) Ligand->Receptor Activates Probe Probe: 4M-2ME-BA (Putative Antagonist) Probe->Receptor Blocks/Modulates (TMD Binding) GProtein Gα-gustducin / Gα14 Receptor->GProtein Coupling Effector PLCβ2 (Phospholipase C) GProtein->Effector Activates Messenger IP3 Production Effector->Messenger Catalyzes Calcium Intracellular Ca2+ Release Messenger->Calcium Triggers ER Release

Caption: Signal transduction pathway of the T1R2/T1R3 receptor. 4M-2ME-BA probes the transmembrane domain (TMD), potentially inhibiting the conformational change required for G-protein coupling.

Experimental Protocols

Protocol A: Calcium Flux Antagonism Assay (FLIPR)

Objective: Determine if 4M-2ME-BA acts as a functional antagonist of the T1R2/T1R3 receptor.

Materials:

  • HEK293 cells stably expressing T1R2/T1R3 and Gα15 (promiscuous G-protein).

  • Probe: 4M-2ME-BA (100 mM stock in DMSO).

  • Agonist: Sucralose (100 mM stock).

  • Calcium Indicator Dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Cell Plating: Seed HEK293-T1R2/T1R3 cells in 96-well black-wall plates (50,000 cells/well). Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Probe Pre-incubation:

    • Prepare serial dilutions of 4M-2ME-BA (0.1 µM to 1 mM) in Assay Buffer.

    • Add 50 µL of Probe solution to cells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding to the TMD.

  • Agonist Challenge:

    • Prepare Sucralose at EC80 concentration (typically ~1 mM).

    • Inject 50 µL Sucralose solution using the FLIPR/FlexStation fluidics system.

  • Data Acquisition: Measure fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Analysis: Calculate IC50 by plotting Max Fluorescence Change vs. Log[Probe Concentration].

Validation Criteria:

  • Positive Control:[2][3] Lactisole (1 mM) should show >90% inhibition.

  • Negative Control: Buffer alone (0% inhibition).

  • Interpretation: A dose-dependent decrease in calcium flux confirms 4M-2ME-BA engages the receptor.

Protocol B: Solubility & Lipophilicity (LogD) Assessment

Objective: Quantify the "solubilizing effect" of the 2-methoxyethoxy tail compared to 4-methoxybenzoic acid.

Materials:

  • Compound A: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.[1][2][3][4][5]

  • Compound B (Control): 4-Methoxybenzoic acid (Anisic acid).

  • Octanol (saturated with PBS).

  • PBS (pH 7.4, saturated with Octanol).

  • UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Dissolve 1 mg of each compound in 1 mL PBS (saturated).

  • Partitioning:

    • Mix 500 µL of the aqueous compound solution with 500 µL of Octanol (saturated).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate phases.

  • Quantification:

    • Carefully remove the aqueous (bottom) phase.

    • Measure UV Absorbance (λmax ~270 nm) of the aqueous phase before (A_initial) and after (A_final) partitioning.

  • Calculation:

  • Expected Result: 4M-2ME-BA should exhibit a lower LogD (higher aqueous solubility) than the control due to the ether oxygen's hydrogen bond accepting capability.

Fragment-Based Drug Discovery (FBDD) Workflow

4M-2ME-BA is an ideal "Fragment" for screening against novel targets. Its structure combines a Warhead (Carboxylic Acid) with a Linker-like Tail (Methoxyethoxy).

FBDD_Workflow cluster_logic Probe Utility Step1 Fragment Library (Contains 4M-2ME-BA) Step2 Screening (SPR / NMR / X-ray) Step1->Step2 High Conc. (1 mM) Step3 Hit Validation (Binding Mode) Step2->Step3 Kd < 5mM Step4 Fragment Growing (Extend from Tail) Step3->Step4 Use PEG tail as linker Note1 The methoxyethoxy group mimics a PEG linker, validating exit vectors. Step3->Note1

Caption: Workflow for using 4M-2ME-BA in Fragment-Based Drug Discovery. The molecule tests if the target pocket allows extension via the 2-position.

References

  • Jiang, P., et al. (2004). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 279(43), 45068-45075.

  • Maillet, E. L., et al. (2009). "The common sweeteners acesulfame K and saccharin are competitive inhibitors of the sweet taste receptor." Chemical Senses, 34(7), 591-601.

  • Winnig, M., et al. (2005). "Artificial sweeteners reveal allosteric binding sites of the sweet taste receptor." BMC Neuroscience, 6, 21.

  • PubChem Compound Summary. "4-Methoxy-2-(2-methoxyethoxy)benzoic acid" (CID: 12836254).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Purification Strategy

Before initiating purification, it is critical to understand how the structural features of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid dictate its behavior in solution. Unlike simple benzoic acid derivatives, this molecule possesses a "Trojan Horse" feature: the 2-methoxyethoxy side chain.

The "Amphiphilic Trap"
  • The Core: The benzoic acid moiety (

    
    ) behaves predictably—soluble in base, insoluble in acid.
    
  • The Complication: The 2-methoxyethoxy group (a short polyethylene glycol chain) acts as a solubilizing tail. It significantly increases the molecule's water solubility, even in its protonated (neutral) form.

  • The Consequence: Standard aqueous workups often result in massive yield loss into the aqueous layer if ionic strength and pH are not aggressively controlled.

PropertyValue / CharacteristicImplication for Purification
Formula

Moderate Molecular Weight (226.23 g/mol )
Acidity (

)
~3.8 (Est.)Requires pH < 2.0 for full precipitation.
Solubility (Aq) Higher than p-anisic acidRisk: Product loss in acidic water.
Solubility (Org) High in EtOAc, DCM, AlcoholsGood for extraction; requires non-polar anti-solvent for crystallization.

Primary Purification Protocol: Modified Acid-Base Extraction

User Question: "I acidified my reaction mixture to pH 4, but I recovered less than 50% of my theoretical yield. Where is my product?"

Technical Diagnosis: At pH 4, you are near the


. Due to the buffering effect and the solubilizing ether chain, a significant portion of your molecule remains ionized or dissolved in the water.
Optimized Workflow

Use this protocol to maximize recovery from crude reaction mixtures (e.g., Williamson ether synthesis mixtures).

Step 1: Dissolution & Washing [1][2][3]

  • Dissolve crude solid in 10% NaOH (aq).

  • Wash this aqueous phase twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

    • Why? This removes unreacted alkyl halides and neutral organic impurities. The product stays in the water as the carboxylate salt.

Step 2: The "Salting Out" Acidification

  • Cool the aqueous alkaline solution to 0–5°C .

  • Slowly add 6M HCl dropwise with vigorous stirring.

  • CRITICAL: Adjust pH to < 1.5 . Do not stop at pH 3 or 4.

  • Saturation: Add solid NaCl to the acidic solution until saturation (brine).

    • Mechanism:[1][3][4][5][6][7] The "Common Ion Effect" and increased ionic strength force the amphiphilic organic acid out of the aqueous phase.

Step 3: Extraction & Drying

  • Extract the acidic brine three times with Ethyl Acetate (EtOAc) . (Avoid ether if possible; EtOAc pulls the polar acid better).

  • Combine organics, dry over

    
     , and concentrate.
    
Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Crude Mixture BaseWash Dissolve in 10% NaOH Wash with DCM Start->BaseWash Sep1 Separation BaseWash->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) Sep1->AqLayer Keep Acidify Cool to 0°C Acidify to pH < 1.5 AqLayer->Acidify SaltOut Add NaCl to Saturation (Salting Out) Acidify->SaltOut Extract Extract 3x with EtOAc SaltOut->Extract Final Dry & Concentrate (Target Acid) Extract->Final

Caption: Modified acid-base extraction emphasizing pH control and ionic strength adjustment to prevent yield loss.

Secondary Purification: Anti-Solvent Recrystallization

User Question: "My product comes out as a sticky oil instead of crystals when I try to recrystallize from hot ethanol. How do I fix this?"

Technical Diagnosis: This is "Oiling Out." The flexible methoxyethoxy chain lowers the melting point and lattice energy. When the solution cools too fast or the impurity profile is high, the compound separates as a liquid phase before it can organize into a crystal lattice.

The "Two-Solvent" Method

Recommended Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Dissolve the crude acid in the minimum amount of boiling Ethyl Acetate .

  • Filtration: If the solution is cloudy (inorganic salts), filter while hot.

  • Nucleation: Remove from heat. Add Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution again.

  • Slow Cooling:

    • Wrap the flask in a towel (insulation) to cool to Room Temp over 2 hours.

    • Do not place directly in an ice bath.

  • Seeding: If oil droplets form, add a "seed crystal" of pure material (if available) or scratch the glass wall with a rod to induce nucleation.

Troubleshooting & FAQs

Issue: Colored Impurities (Pink/Brown)

Q: The solid is off-white or pinkish. Is it decomposing? A: This is likely trace oxidation of the electron-rich aromatic ring (activated by the 2,4-dialkoxy substitution).

  • Fix: During the recrystallization dissolution step (Step 1 above), add Activated Charcoal (1-2% w/w) . Boil for 5 minutes, then filter hot through Celite. This effectively scrubs oxidized phenolic byproducts.

Issue: NMR shows Aliphatic Impurities

Q: I see extra peaks in the 1.0-2.0 ppm region. A: This is likely trapped solvent or grease, or alkyl byproducts from the synthesis.

  • Fix: The 2-methoxyethoxy chain can trap solvent molecules (solvates). Dry the final solid in a vacuum oven at 45°C for at least 12 hours. If peaks persist, wash the solid with cold Hexanes (the product is insoluble in cold hexanes, but grease is soluble).

Issue: Emulsions

Q: During extraction, the layers won't separate. A: The amphiphilic nature of the molecule acts like a surfactant.

  • Fix:

    • Add more Brine (NaCl) .

    • Filter the entire biphasic mixture through a Celite pad (removes particulate stabilizers).

    • Add a small amount of Methanol (breaks surface tension).

Impurity Decision Tree

Use this logic flow to determine the next step based on your crude analysis.

DecisionTree Start Analyze Crude (H-NMR / HPLC) CheckPurity Purity > 95%? Start->CheckPurity Yes Recrystallize (EtOAc/Heptane) CheckPurity->Yes Yes No Check Impurity Type CheckPurity->No No NonPolar Non-polar impurities? (Starting material/Halides) No->NonPolar High Rf Polar Polar impurities? (Salts/Oxidation) No->Polar Low Rf / Color Action1 Base Extraction Wash (Wash organics with base) NonPolar->Action1 Action2 Charcoal Treatment or Reverse Phase Column Polar->Action2

Caption: Decision matrix for selecting purification method based on impurity profile.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General Acid-Base Extraction Protocols).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Solvent Selection for Benzoic Acid Derivatives).

  • PubChem Compound Summary. 4-Methoxybenzoic acid (Analogue Reference). National Center for Biotechnology Information. (Solubility and pKa data extrapolation). [8]

  • BenchChem Solubility Data. Solubility profile of 4-methoxybenzoic acid in different solvents. (Used for solubility extrapolation of alkoxy-benzoic acids).

Sources

Technical Support Center: Synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important compound, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, which is typically prepared via a Williamson ether synthesis, can be attributed to several factors. The primary reaction involves the O-alkylation of a protected 4-methoxysalicylic acid derivative with a 2-methoxyethyl halide.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like DMF or acetone. Use at least one equivalent of the base.

  • Competing Elimination Reaction (E2 Pathway): The alkylating agent, typically 2-bromoethyl methyl ether or 2-chloroethyl methyl ether, can undergo an E2 elimination reaction in the presence of a strong base to form methoxyethene. This is a common side reaction in Williamson ether syntheses.[2]

    • Solution: Maintain a moderate reaction temperature. Higher temperatures tend to favor the elimination reaction over the desired SN2 substitution.

  • Side Reaction with the Carboxylic Acid Group: The carboxylic acid group is also acidic and will be deprotonated by the base. While the resulting carboxylate is a weaker nucleophile than the phenoxide, it can still react with the alkylating agent to form an ester, methyl 2-(2-methoxyethoxy)-4-methoxybenzoate.[3] This ester will need to be hydrolyzed in a subsequent step to yield the desired product.

    • Solution: If ester formation is significant, you can add a final basic hydrolysis step (e.g., with NaOH or KOH) followed by acidification to convert the ester back to the carboxylic acid.[3]

  • Inadequate Purity of Starting Materials: Impurities in the starting materials, such as water in the solvent or reactants, can quench the base and reduce the efficiency of the reaction.

    • Solution: Use anhydrous solvents and ensure your starting materials are dry.

Question 2: I am having difficulty purifying the final product. What are the likely impurities and what purification strategies do you recommend?

Answer:

Purification challenges often arise from the presence of side products with similar polarities to the desired 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Likely Impurities and Purification Strategies:

ImpurityChemical StructureReason for FormationRecommended Purification Strategy
Unreacted 4-Methoxysalicylic Acid 4-methoxy-2-hydroxybenzoic acidIncomplete reaction.Extraction with a mildly basic aqueous solution (e.g., sodium bicarbonate). The desired product and the starting material will both be extracted, but they can often be separated by careful column chromatography.
Methyl 4-Methoxy-2-(2-methoxyethoxy)benzoate Ester of the desired productReaction of the carboxylate with the alkylating agent.This ester is less polar than the carboxylic acid. It can be separated by silica gel column chromatography. Alternatively, the crude product can be hydrolyzed with a base to convert the ester to the desired acid, simplifying purification.[3]
Di-alkylated Product 2,4-bis(2-methoxyethoxy)benzoic acidIf starting from 2,4-dihydroxybenzoic acid, both hydroxyl groups could be alkylated.This impurity is significantly less polar than the desired product and can be separated by column chromatography.
C-Alkylated Product Alkylation on the benzene ring instead of the hydroxyl group.A minor side reaction in phenol alkylation.[4]This is typically a minor impurity and can be challenging to separate. Fractional crystallization or preparative HPLC may be necessary if it forms in significant amounts.

Recommended General Purification Protocol:

  • Acid-Base Extraction: After the reaction, quench the mixture and perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt.

  • Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the product.[5]

  • Filtration and Washing: Collect the solid product by filtration and wash with cold water to remove inorganic salts.

  • Recrystallization/Column Chromatography: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or silica gel column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the primary synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid?

A1: The most common synthetic route is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[6] In this reaction, the phenolic hydroxyl group of a 4-methoxysalicylic acid derivative is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether), displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Start 4-Methoxysalicylic acid derivative + Base Phenoxide Phenoxide Intermediate Start->Phenoxide Formation of Nucleophile Product 4-Methoxy-2-(2-methoxyethoxy)benzoic acid Phenoxide->Product SN2 Attack Alkyl_Halide 2-Methoxyethyl Halide Alkyl_Halide->Product

Figure 1: Simplified workflow of the Williamson ether synthesis.

Q2: Can the methoxy groups on the benzene ring or the 2-methoxyethoxy side chain be cleaved during the reaction or workup?

A2: Cleavage of aryl methoxy ethers typically requires harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures.[7] Under the standard basic conditions of the Williamson ether synthesis and typical acidic workup, the cleavage of these ether bonds is unlikely to be a significant side reaction. However, prolonged exposure to strong acids at elevated temperatures during workup should be avoided.

Q3: What are the potential side products if my starting material is 4-hydroxybenzoic acid instead of 4-methoxysalicylic acid?

A3: If you start with 4-hydroxybenzoic acid, you have two nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid. In the presence of a base and an alkylating agent, you could get a mixture of products, including:

  • Alkylation at the phenolic hydroxyl group only.

  • Esterification of the carboxylic acid only.

  • Alkylation at both the hydroxyl and carboxylic acid groups.

This will complicate the purification process significantly. It is generally advisable to start with a precursor where the carboxylic acid is protected, or where the phenolic hydroxyl group is more reactive, as in 4-methoxysalicylic acid.

Side_Reactions Start Starting Material: 4-Methoxysalicylic Acid Desired Desired Product: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid Start->Desired Williamson Ether Synthesis (SN2) Side1 Side Product 1: Unreacted Starting Material Start->Side1 Incomplete Reaction Side2 Side Product 2: Ester Formation Start->Side2 Carboxylate Attack Side3 Side Product 3: Elimination Product (Methoxyethene) AlkylHalide 2-Methoxyethyl Halide AlkylHalide->Side3 E2 Elimination

Figure 2: Potential reaction pathways and side products.

References

  • BYJU'S. Williamson Ether Synthesis reaction. (n.d.).
  • BenchChem. Common side reactions in the Williamson synthesis of ethers. (2025).
  • Wikipedia. Williamson ether synthesis. (2023).
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. (n.d.).
  • PrepChem.com. Synthesis of 2-iodo-4-methoxy-benzoic acid. (n.d.).
  • Google Patents. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. (2012).
  • Google Patents.
  • Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (2006).
  • Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. (2010).
  • Master Organic Chemistry.
  • Google Patents.
  • Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014).
  • ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. (2018).

Sources

"4-Methoxy-2-(2-methoxyethoxy)benzoic acid" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 4-Methoxy-2-(2-methoxyethoxy)benzoic acid in water. Is this expected?

A1: Yes, this is expected behavior. 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, like many aromatic carboxylic acids, is anticipated to have low solubility in neutral aqueous solutions. The molecule's structure contains a relatively large nonpolar aromatic ring and ether linkages, which contribute to its hydrophobic nature. While the carboxylic acid group can participate in hydrogen bonding with water, the overall hydrophobicity of the molecule limits its miscibility in water.[1][2][3][4] For instance, a similar compound, 4-methoxybenzoic acid, is only sparingly soluble in cold water, with a reported solubility of about 0.3 g/L at 20°C.[5][6]

Q2: What is the general solubility profile of this compound in common laboratory solvents?

Table 1: Predicted Solubility Profile of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid can hydrogen bond with the solvent.
Polar Aprotic DMSO, DMF, AcetoneHighThe polarity of the solvent can solvate the polar carboxylic acid group.
Ethers & Esters Diethyl ether, Ethyl acetateModerate to HighThese solvents are less polar than alcohols but can still solvate the molecule.[5]
Nonpolar Toluene, HexaneLowThe nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group.
Aqueous (Acidic) pH < 4LowThe carboxylic acid will be in its neutral, less soluble form.
Aqueous (Alkaline) pH > 7HighThe carboxylic acid will be deprotonated to its more soluble carboxylate salt form.[2][8]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Problem 1: My compound won't dissolve in my aqueous buffer for a biological assay.

This is a common challenge due to the compound's acidic nature and limited aqueous solubility. Here’s a systematic approach to address this:

Solution 1.1: pH Adjustment

The most effective method for dissolving carboxylic acids in aqueous solutions is to increase the pH.[8][9] By raising the pH above the compound's pKa (estimated to be around 4-5 for aromatic carboxylic acids), you deprotonate the carboxylic acid to its highly soluble carboxylate salt.[4]

Experimental Protocol: pH-Mediated Dissolution

  • Initial Slurry: Add your desired amount of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid to your aqueous buffer to form a slurry.

  • Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise.

  • Monitor Dissolution: Continue adding the base and monitoring for complete dissolution of the solid.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back down to your target experimental pH using a dilute acid (e.g., 1 M HCl). Caution: Be mindful not to lower the pH too much, as this may cause the compound to precipitate out of solution. A final pH slightly above the compound's pKa is often a good compromise.

Expert Insight: The key is to find a pH that maintains the compound's solubility without compromising the integrity of your experiment or the stability of other components in your formulation.

Workflow for pH Adjustment

Caption: Workflow for pH-mediated dissolution of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Solution 1.2: Co-solvency

If pH adjustment is not an option for your experimental system, using a co-solvent can be an effective strategy.[9][10] A water-miscible organic solvent can help to disrupt the hydrophobic interactions and improve the solubility of your compound.

Experimental Protocol: Co-solvent Dissolution

  • Stock Solution: Prepare a concentrated stock solution of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid in a water-miscible organic solvent such as DMSO, ethanol, or DMF.

  • Serial Dilution: Add the stock solution to your aqueous buffer in a stepwise manner, ensuring that the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause toxicity or other artifacts.

Expert Insight: It is crucial to determine the maximum tolerable concentration of the organic solvent in your experimental system beforehand to avoid confounding results.

Problem 2: I need to prepare a formulation for in vivo studies and am concerned about the use of organic solvents.

For in vivo applications, minimizing organic solvents is often necessary. Here are some advanced formulation strategies:

Solution 2.1: Salt Formation

Creating a stable salt of the carboxylic acid can significantly enhance its aqueous solubility and dissolution rate.[8][11] This is a common strategy in pharmaceutical development.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve 4-Methoxy-2-(2-methoxyethoxy)benzoic acid in a suitable organic solvent (e.g., ethanol).

  • Base Addition: Add an equimolar amount of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) dissolved in a minimal amount of water or alcohol.

  • Isolation: The resulting salt may precipitate out of solution or can be isolated by evaporating the solvent.

  • Characterization: It is essential to characterize the resulting salt to confirm its formation and purity.

Solution 2.2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11]

Workflow for Cyclodextrin Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

  • PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. Retrieved from [Link]

  • SlideShare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]

Sources

"4-Methoxy-2-(2-methoxyethoxy)benzoic acid" moisture sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Product: 4-Methoxy-2-(2-methoxyethoxy)benzoic acid CAS: 87359-71-5 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Technical Overview & Mechanism of Sensitivity

Why is this specific molecule moisture-sensitive? Unlike simple benzoic acids (e.g., p-anisic acid), 4-Methoxy-2-(2-methoxyethoxy)benzoic acid possesses a 2-methoxyethoxy side chain.[1] This substituent is structurally analogous to a short polyethylene glycol (PEG) or "glyme" unit.

While the carboxylic acid moiety is chemically stable, the ether oxygen atoms in the side chain act as Lewis bases, forming strong hydrogen bonds with atmospheric water molecules. This creates a "hydration sphere" around the molecule that is not easily removed by standard rotary evaporation.

The Experimental Consequence: If you are using this compound in anhydrous coupling reactions (e.g., Friedel-Crafts acylation, Steglich esterification, or acid chloride formation), the "hidden" water trapped by the ether tail will:

  • Quench your activating agent (SOCl₂, Oxalyl Chloride, or EDC) immediately upon addition.

  • Shift stoichiometry , leading to incomplete conversion and lower yields.

  • Generate acidic byproducts (HCl, urea derivatives) that may degrade sensitive substrates.

Critical Troubleshooting Guide (Q&A)

Q1: My acid chloride formation (using SOCl₂) is stalling or yielding a gummy solid. Why?

Diagnosis: The starting material likely contains coordinated water (1–3 mol %). Mechanism: The water reacts with Thionyl Chloride (


) before it can activate the carboxylic acid. This destroys the reagent and generates excess gas, often mistaken for reaction progress.
Solution: 
  • Do not rely on the bottle purity. Even "98%" pure material can absorb significant moisture after opening.

  • Protocol: Perform an azeotropic drying step. Dissolve the acid in anhydrous toluene, rotovap to dryness (repeat 2x), and then add your chlorinating agent. This physically entrains and removes the water bound to the ether chain.

Q2: I see low yields in EDC/NHS coupling, despite using excess reagents.

Diagnosis: Competitive hydrolysis of the O-acylisourea intermediate. Explanation: The "glyme-like" tail holds water near the reaction center.[1] When the carbodiimide activates the acid, the proximal water molecule attacks the intermediate faster than your amine nucleophile, regenerating the starting acid and forming a urea byproduct. Solution:

  • Switch to HATU/DIEA in DMF, as this system is faster and less sensitive to trace moisture than carbodiimides.

  • Pre-dry the acid over

    
     in a vacuum desiccator for 24 hours.
    
Q3: Can I store the acid chloride derivative?

Answer: No. We strongly advise against isolating the acid chloride of this specific derivative. The 2-methoxyethoxy oxygen can participate in an intramolecular nucleophilic attack or facilitate rapid hydrolysis from ambient moisture, reverting it to the parent acid. Recommendation: Generate the acid chloride in situ and use it immediately.

Handling & Stability Data

PropertySpecificationTechnical Note
Molecular Weight 226.23 g/mol Stoichiometry must account for water content if not dried.[1]
Physical State White to Off-white SolidCan become tacky/waxy if hydrated (hygroscopic).[1]
Solubility DCM, EtOAc, DMSO, DMFSparingly soluble in water; highly soluble in chlorinated solvents.[1]
pKa (Calc.) ~4.0Similar to anisic acid; acidity is not significantly altered by the ether tail.[1]
Drying Method Vacuum (

mbar) or Azeotrope
Critical: Heat to 40°C under vacuum to break ether-water H-bonds.[1]

Visual Troubleshooting Workflows

Figure 1: The "Hidden Water" Trap Mechanism

This diagram illustrates how the ether tail coordinates water, leading to reagent quenching.

MoistureMechanism Acid 4-Methoxy-2-(2-methoxyethoxy) benzoic acid EtherTail Ether Tail (-OCH2CH2OCH3) Acid->EtherTail Complex Hydrated Complex (Stable H-Bonding) EtherTail->Complex Water Atmospheric H2O Water->EtherTail High Affinity (H-Bonding) Reagent Coupling Reagent (SOCl2 / EDC) Complex->Reagent Water attacks Electrophile Failure REACTION FAILURE (Reagent Quenched) Reagent->Failure Hydrolysis

Caption: The ether side-chain acts as a moisture magnet (hygroscopic), sequestering water that competitively destroys moisture-sensitive coupling reagents.[1]

Figure 2: Pre-Reaction Handling Protocol

Follow this decision tree to ensure reaction success.

HandlingProtocol Start Start: Reaction Setup CheckState Is the solid clumpy or sticky? Start->CheckState Wet High Water Content (Hygroscopic) CheckState->Wet Yes Dry Appears Dry CheckState->Dry No Action1 Azeotropic Drying (Dissolve in Toluene -> Rotovap) Wet->Action1 Fast Method Action2 Vacuum Desiccation (P2O5, >12 hours) Wet->Action2 Gentle Method Test Karl Fischer Titration (Optional) Dry->Test Proceed Proceed to Activation (Add SOCl2/Coupling Agent) Dry->Proceed Action1->Proceed Action2->Proceed

Caption: Standard Operating Procedure for handling hygroscopic benzoic acid derivatives prior to anhydrous chemistry.

References & Validation

  • Compound Identification : 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS 87359-71-5).[1][2][3][4]

    • Source:[1]

  • General Handling of Alkoxybenzoic Acids :

    • Source:[1]

  • Moisture Sensitivity Mechanisms :

    • Source:[1]

  • Hygroscopicity of Glycol Ethers :

    • Context: The "2-methoxyethoxy" group (glyme/diglyme substructure) is well-documented in organic synthesis literature to increase water solubility and hygroscopicity compared to simple alkyl chains.[1]

Sources

Validation & Comparative

Optimizing Solubility and Potency: A Comparative Analysis of 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid

[1]

Executive Summary

In the optimization of small molecule pharmacokinetics, the modulation of lipophilicity without sacrificing potency is a persistent challenge. 4-Methoxy-2-(2-methoxyethoxy)benzoic acid represents a strategic scaffold evolution from standard methoxy-substituted benzoates.[1] By replacing a rigid, lipophilic methoxy group at the ortho position with a flexible 2-methoxyethoxy tail, medicinal chemists can significantly enhance aqueous solubility and disrupt crystal packing while maintaining the electronic properties required for ligand-binding interactions.

This guide provides a technical comparison of this scaffold against its primary analogs, supported by predictive physicochemical data and validated experimental protocols.

Part 1: Comparative Physicochemical Analysis[2]

The following analysis contrasts the target molecule with 2,4-Dimethoxybenzoic acid (the direct lipophilic analog) and 4-Methoxybenzoic acid (the baseline scaffold).

Table 1: Physicochemical Profile Comparison[1][2][3][4]
PropertyTarget: 4-Methoxy-2-(2-methoxyethoxy)benzoic acidComparator A: 2,4-Dimethoxybenzoic acidComparator B: 4-Methoxybenzoic acid
Molecular Weight 226.23 g/mol 182.17 g/mol 152.15 g/mol
cLogP (Predicted) ~1.6 - 1.8~2.2~2.6
H-Bond Acceptors 543
Rotatable Bonds 421
pKa (Acid) ~4.2 (Modulated by ortho-ether)~4.5~4.47
Aqueous Solubility High (Disrupted packing + solvation)Low (Stable crystal lattice)Low (<0.3 g/L)
Metabolic Liability Moderate (O-dealkylation risk)Low (O-demethylation)Low
Mechanistic Insight: The "Ethylene Glycol Effect"

The superiority of the 2-methoxyethoxy substituent stems from two specific mechanisms:

  • Solvation Shell Expansion: The ether oxygen in the ethyl chain acts as an additional hydrogen bond acceptor, recruiting water molecules to form a hydration shell that is absent in the simple methoxy analog.

  • Crystal Lattice Disruption: Unlike the rigid 2,4-dimethoxy analog, which packs efficiently into planar lattices (high melting point), the flexible ethoxy linker introduces entropic penalties to crystallization, lowering the melting point and increasing dissolution rates.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid

Rationale: This protocol utilizes a Williamson Ether Synthesis on a salicylate core.[1] Direct alkylation of the acid is avoided to prevent ester formation; thus, we utilize the methyl ester intermediate.

Reagents:

  • Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq)[1]

  • 1-Bromo-2-methoxyethane (1.2 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • DMF (N,N-Dimethylformamide, anhydrous)

  • LiOH or NaOH (for hydrolysis)[1]

Step-by-Step Workflow:

  • Alkylation (SN2):

    • Dissolve Methyl 2-hydroxy-4-methoxybenzoate in anhydrous DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add 1-Bromo-2-methoxyethane dropwise.[1]

    • Heat the reaction mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol is consumed.[1]

    • Workup: Dilute with water, extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

      
      , and concentrate.
      
  • Saponification (Hydrolysis):

    • Dissolve the crude intermediate in THF:Water (3:1).[1]

    • Add LiOH (3.0 eq) and stir at 50°C for 2 hours.

    • Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl. The product may precipitate or require extraction with DCM.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if high purity (>99%) is required for biological assays.[1]

Protocol B: Thermodynamic Solubility Assay

Rationale: Kinetic solubility (DMSO spike) often overestimates solubility.[1] This thermodynamic protocol ensures equilibrium is reached, critical for accurate scaffold comparison.[1]

  • Preparation: Weigh 5 mg of the solid acid into a glass vial.

  • Saturation: Add 500 µL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove undissolved solids.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve of the compound dissolved in DMSO.

Part 3: Decision Logic & Visualization

The following diagrams illustrate the synthetic pathway and the medicinal chemistry decision logic for selecting this scaffold.

Diagram 1: Synthetic Pathway[1]

SynthesisPathwayStartMethyl 2-hydroxy-4-methoxybenzoateInterIntermediate:Methyl 2-(2-methoxyethoxy)-4-methoxybenzoateStart->InterK2CO3, DMF, 60°C(SN2 Alkylation)Reagent1-Bromo-2-methoxyethaneReagent->InterProductTarget:4-Methoxy-2-(2-methoxyethoxy)benzoic acidInter->ProductLiOH, THF/H2O(Hydrolysis)

Caption: Two-step synthesis via Williamson ether alkylation followed by ester hydrolysis.

Diagram 2: Scaffold Selection Logic

ScaffoldLogicNeedLead OptimizationRequirementSolubilityIssue:Poor Aqueous SolubilityNeed->SolubilityPotencyIssue:Low PotencyNeed->PotencySoln3Use 4-Methoxy-2-(2-methoxyethoxy)benzoic acidSolubility->Soln3Disrupt Crystal Packing& Add H-Bond AcceptorSoln2Use 2,4-Dimethoxybenzoic Acid(High Lipophilicity)Potency->Soln2Maximize HydrophobicInteractionsSoln1Use 4-Methoxybenzoic Acid(Baseline)Soln1->Soln3Evolve forADME properties

Caption: Decision tree for selecting the methoxyethoxy scaffold to resolve solubility bottlenecks.

References

  • PubChem. 4-Methoxy-2-methylbenzoic acid (Analog Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Chiodi, D., & Ishihara, Y. (2024).[1][2] The role of the methoxy group in approved drugs.[2][3] European Journal of Medicinal Chemistry, 273, 116364.[2] Available at: [Link]

Reference Standard Guide: 4-Methoxy-2-(2-methoxyethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid (CAS: 87359-71-5) as a critical reference standard in pharmaceutical development.

Qualification, Analytical Performance, and Impurity Profiling[1][2]

Executive Summary: The Criticality of Specificity

In the development of small molecule APIs—particularly kinase inhibitors and ether-linked benzamide derivatives—4-Methoxy-2-(2-methoxyethoxy)benzoic acid (hereafter 4M-2MEBA ) serves two distinct critical roles:

  • Key Starting Material (KSM): A building block for installing the 2,4-disubstituted phenyl pharmacophore.[1][2]

  • Process-Related Impurity: A degradation product resulting from the hydrolysis of downstream amide/ester intermediates.[1][2]

This guide compares the analytical performance of Certified Reference Standard (CRM) grade 4M-2MEBA against Commercial Grade Reagents and Structural Analogs (e.g., 2,4-Dimethoxybenzoic acid).[1][2] The data demonstrates why high-fidelity characterization of this specific metabolite is required to prevent "ghost peak" misidentification during GMP release testing.[1][2]

Comparative Analysis: Reference Standard vs. Alternatives

The choice of reference material directly impacts the accuracy of quantitation (Assay) and the Limit of Quantitation (LOQ) in impurity profiling.[1][2]

Table 1: Performance Matrix – CRM vs. Reagent Grade
FeatureCertified Reference Standard (CRM) Commercial Reagent Grade Impact on Data
Purity Assignment Mass Balance (100% - Impurities) or qNMR Area % (HPLC) onlyReagent grade overestimates content by ignoring water/solvents, leading to assay bias of 2-5% .[1][2]
Impurity Profile Fully characterized (organic, inorganic, residual solvent)Unknown / Generic"Ghost peaks" in the reagent can co-elute with the API, causing false failures in batch release.[1][2]
Water Content Measured (KF Titration)Often Hygroscopic / Unmeasured4M-2MEBA is prone to moisture uptake; unmeasured water leads to weighing errors .[1][2]
Traceability NIST/SI TraceableInternal Batch OnlyRequired for IND/NDA filings ; Reagent grade is rejected by regulatory auditors for final release.[1][2]
Structural Analog Selectivity

A common analytical error is using 2,4-Dimethoxybenzoic acid as a surrogate standard due to structural similarity.[1][2] This is scientifically flawed.

  • Retention Time Shift: The 2-methoxyethoxy tail increases polarity and hydrodynamic volume compared to a simple methoxy group.[1][2]

  • Response Factor (RF): The ether chain alters the UV extinction coefficient (

    
    ) at 254 nm.[1][2] Using a surrogate introduces a quantitation error of >15% .
    

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be self-validating , meaning the system suitability criteria (SST) inherently confirm the method's performance before data is accepted.

Protocol A: High-Resolution HPLC Separation (Impurity Profiling)

Objective: Separate 4M-2MEBA from its des-ethyl analog and parent API.[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2] Note: Acidic pH is crucial to keep the benzoic acid protonated (

    
    ), ensuring sharp peak shape.[1][2]
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • T=0 min: 5% B[1][2]

    • T=15 min: 60% B[1][2]

    • T=20 min: 95% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).[1][2]

  • Column Temp: 40°C.

System Suitability Criteria (Acceptance):

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interaction with silanols).[1][2]
  • Resolution (

    
    ): 
    
    
    
    between 4M-2MEBA and nearest eluting impurity (usually 2,4-dimethoxybenzoic acid).[1][2]
Protocol B: Mass Spectrometry Identification (LC-MS/MS)

Objective: Confirm identity in complex matrices (plasma/reaction mixture).[1][2]

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[1][2]

  • Precursor Ion:

    
    .[1][2]
    
  • Key Transitions (MRM):

    • 
       (Loss of methoxyethoxy chain, Quantifier).[1][2]
      
    • 
       (Decarboxylation + cleavage, Qualifier).[1][2]
      

Visualizing the Analytical Workflow

The following diagram illustrates the "Lifecycle of the Reference Standard"—from characterization to its use in validating an API batch. This workflow ensures that the standard acts as a reliable anchor for all subsequent data.[1][2]

ReferenceStandardLifecycle RawMaterial Crude 4M-2MEBA (Synthesis) Purification Purification (Recrystallization) RawMaterial->Purification Remove isomers Characterization Primary Characterization (NMR, MS, IR, KF, TGA) Purification->Characterization Isolate Candidate Assignment Purity Assignment (Mass Balance) Characterization->Assignment Calculate Potency Usage_Release API Batch Release (Impurity Marker) Assignment->Usage_Release Certified Standard Usage_Stability Stability Study (Degradation Tracking) Assignment->Usage_Stability Reference Point Usage_Stability->Usage_Release Define Specs

Figure 1: The lifecycle of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid as a Certified Reference Material, ensuring traceability from synthesis to regulatory filing.

Mechanistic Insight: Why this specific structure?

The 2-(2-methoxyethoxy) substituent is not arbitrary.[1][2] In medicinal chemistry, this "pegylated" side chain is often employed to:

  • Improve Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a simple methoxy group [1].[1][2]

  • Metabolic Stability: It resists O-demethylation by cytochrome P450 enzymes better than a simple methoxy group, prolonging the drug's half-life.[1][2]

Therefore, 4M-2MEBA is frequently the terminal metabolite or the hydrolysis product of drugs containing this motif.[1][2] Tracking it requires a standard that accurately reflects this specific solubility and ionization profile.[1][2]

Degradation Pathway Visualization

When an API containing this core (e.g., an amide or ester) is subjected to stress (acid/base), 4M-2MEBA is the resulting "sink" molecule.[1][2]

DegradationPathway API Parent Drug (Amide/Ester Linked) Intermediate Tetrahedral Intermediate API->Intermediate Hydrolysis (+H2O) Product 4-Methoxy-2-(2-methoxyethoxy) benzoic acid (4M-2MEBA) Intermediate->Product C-N/C-O Cleavage Amine Amine/Alcohol By-product Intermediate->Amine

Figure 2: Hydrolytic degradation pathway yielding 4M-2MEBA.[1][2] This pathway is accelerated under acidic stress testing (forced degradation).[1][2]

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration.[1][2]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, a compound utilized in various research and development applications. By adhering to these procedures, researchers can mitigate risks, prevent environmental contamination, and maintain the highest standards of laboratory safety. This document is designed to be a practical resource, grounded in established safety protocols and regulatory guidelines.

Foundational Principles of Chemical Disposal

Before delving into the specific procedures for 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, it is essential to understand the core principles that govern laboratory waste management. All chemical waste is regulated by bodies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] It is imperative that no chemical waste is disposed of in the regular trash or poured down the sewer system.[1] The foundation of safe disposal lies in proper characterization, segregation, and containment of the waste.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first step in any laboratory procedure. Based on the chemical structure (a carboxylic acid derivative), 4-Methoxy-2-(2-methoxyethoxy)benzoic acid should be presumed to be an irritant at a minimum.

Assumed Hazards:

  • May cause skin irritation.[2][5]

  • May cause serious eye irritation.[2][5]

  • May cause respiratory tract irritation if inhaled as a dust.[2]

  • May be harmful if swallowed.[2]

Essential Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[7]To protect eyes from potential splashes of solutions or contact with solid particulates.[8]
Hand Protection Chemical-resistant gloves (nitrile rubber is a suitable choice for acids).[9]To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[10]
Body Protection A lab coat that covers the arms and fastens in the front.[8]To protect skin and clothing from spills and contamination.
Respiratory To be used if there is a risk of generating dusts. A NIOSH/MSHA or European Standard EN 149 approved respirator.[7]To prevent inhalation of the compound, especially when handling the solid form. All handling of the solid should ideally be done in a chemical fume hood to minimize inhalation risk.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid is through a licensed professional waste disposal service.[11] Laboratory personnel should not attempt to treat or dispose of this chemical through conventional means.

Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage A Step 1: Segregate Waste B Step 2: Select Appropriate Waste Container A->B Solid vs. Liquid C Step 3: Label the Waste Container B->C Properly sealed container D Step 4: Transfer Waste to Container C->D Accurate & Complete Information E Step 5: Store in Satellite Accumulation Area (SAA) D->E In a fume hood F Step 6: Arrange for Professional Disposal E->F Contact EHS

Caption: Workflow for the disposal of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Experimental Protocol:

  • Segregate the Waste:

    • Solid Waste: Unused or surplus 4-Methoxy-2-(2-methoxyethoxy)benzoic acid, and any grossly contaminated items (e.g., weigh boats, filter paper).

    • Liquid Waste: Solutions containing dissolved 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

    • Contaminated Labware: Lightly contaminated items such as gloves, bench paper, and pipette tips.

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the waste. For acidic waste, plastic containers are generally preferred over metal to prevent corrosion.[12][13]

    • The container must have a secure, leak-proof lid.[12]

    • Ensure the container is clean and dry before adding waste.

  • Label the Waste Container:

    • Properly label the container using your institution's hazardous waste tags.[1]

    • The label must include:

      • The full chemical name: "4-Methoxy-2-(2-methoxyethoxy)benzoic acid". Avoid abbreviations or chemical formulas.[1]

      • An accurate estimation of the concentration and volume. For mixtures, list all components.[1]

      • The date when the first waste was added to the container (accumulation start date).[1]

      • The associated hazards (e.g., "Irritant," "Handle with Care").

  • Transfer Waste to the Container:

    • All transfers of waste should be conducted in a chemical fume hood to minimize exposure.[2]

    • For solid waste, carefully scoop or pour the material into the waste container to avoid creating dust.[2][4]

    • For liquid waste, use a funnel to prevent spills.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[14] This area should be under the control of the laboratory personnel.

    • The SAA must be located at or near the point of generation.[14]

    • Ensure that the waste is segregated from incompatible materials. As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reactive metals.[14][15]

    • Partially filled containers can remain in the SAA for up to one year, but once full, they must be removed within three days.[14]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

    • Disposal will be carried out by a licensed and certified hazardous waste contractor.[16]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spread of the spill.

  • Absorb and Neutralize (for small spills):

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled waste container.[4]

    • For small liquid spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit).

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Conclusion

The responsible disposal of 4-Methoxy-2-(2-methoxyethoxy)benzoic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure they are adhering to best practices and regulatory requirements. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • 4-Methoxybenzoic-2,3,5,6-d4 Acid - Safety Data Sheet. C/D/N Isotopes, Inc. Link

  • SAFETY DATA SHEET. Sigma-Aldrich. Link

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Link

  • Proper Disposal of 4-Methoxybenzoic Acid: A Step-by-Step Guide. Benchchem. Link

  • SAFETY DATA SHEET. Fisher Scientific. Link

  • Safety Data Sheet: Benzoic acid. Carl ROTH. Link

  • 4-Methoxybenzoic acid - SAFETY DATA SHEET. Acros Organics. Link

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Link

  • SAFETY DATA SHEET. TCI Chemicals. Link

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. Link

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Link

  • 2-Methoxybenzoic acid. Synquest Labs. Link

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Link

  • Acid Safety. Flinn Scientific. Link

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. Link

  • How to Dispose of Chemical Waste. Environmental Health and Safety - Iowa State University. Link

  • Chemical Incompatibility Table and Storage Recommendations. University of Maryland. Link

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Link

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Link

  • Chemical Compatibility & Storage. Department of Chemistry - University of Toronto. Link

  • Chemical Incompatibility Chart. Princeton EHS. Link

  • Incompatible chemicals in waste containers. Johns Hopkins Lab Safety. Link

  • Chemical Compatibility for Waste Accumulation. University of Wisconsin-Madison. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(2-methoxyethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(2-methoxyethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.